(S)-tert-butyl 2-oxo-1-phenylethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVGKAAGTGDOGA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-tert-Butyl 2-oxo-1-phenylethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate, also known as N-Boc-(S)-2-amino-2-phenylacetaldehyde, is a chiral building block of significant interest in organic synthesis and medicinal chemistry. Its structure combines a phenyl group, a reactive aldehyde functionality, and a tert-butyloxycarbonyl (Boc) protected amine, making it a valuable precursor for the synthesis of various complex molecules, including peptide mimics, enzyme inhibitors, and other biologically active compounds. The aldehyde group offers a reactive handle for a multitude of chemical transformations, while the Boc protecting group provides a stable yet readily cleavable means of masking the amine functionality. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its handling, stability, and spectral characteristics.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 163061-19-6 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not specified | - |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Stability and Handling
N-Boc protected α-amino aldehydes, such as this compound, are generally considered to be relatively stable intermediates, particularly when compared to their unprotected counterparts. The Boc protecting group is stable under neutral or basic conditions, which allows for a range of subsequent chemical modifications.[] However, like all aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. Therefore, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures as recommended (2-8°C) to minimize degradation.[1]
When handling this compound, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), indicating that appropriate precautions should be taken to avoid ingestion, skin and eye contact, and inhalation.[1]
Synthetic Context
This compound is typically synthesized from its corresponding amino acid precursor, (S)-phenylalanine. A general and logical synthetic workflow is illustrated in the diagram below. This multi-step process involves the protection of the amino group, activation of the carboxylic acid, and subsequent reduction to the aldehyde. The choice of reagents and reaction conditions at each step is critical to ensure high yield and prevent over-reduction or racemization.
Caption: General synthetic workflow for N-Boc protected α-amino aldehydes.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
-
Aldehyde Proton (-CHO): A singlet or a doublet (if coupled to the adjacent methine proton) in the downfield region, typically between δ 9.5 and 10.0 ppm.
-
Aromatic Protons (C₆H₅-): A multiplet in the aromatic region, approximately δ 7.2-7.4 ppm, integrating to five protons.
-
Methine Proton (-CH-): A multiplet or a doublet of doublets coupled to the aldehyde proton and the NH proton, expected around δ 4.5-5.0 ppm.
-
NH Proton (-NH-): A broad singlet or a doublet coupled to the methine proton, typically in the region of δ 5.0-6.0 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons in the upfield region, around δ 1.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Aldehyde Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically around δ 195-205 ppm.
-
Carbamate Carbonyl Carbon (-O-(C=O)-N-): A signal around δ 155-156 ppm.
-
Aromatic Carbons (C₆H₅-): Multiple signals in the range of δ 125-140 ppm.
-
tert-Butoxy Carbon (-O-C(CH₃)₃): A signal around δ 80 ppm.
-
Methine Carbon (-CH-): A signal around δ 55-65 ppm.
-
tert-Butyl Carbons (-C(CH₃)₃): A signal around δ 28 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the key functional groups.
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.
-
Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
Carbamate C=O Stretch: A strong absorption band, typically around 1680-1700 cm⁻¹.
-
C-N Stretch: An absorption in the region of 1200-1300 cm⁻¹.
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 235. Fragmentation patterns would likely involve the loss of the tert-butyl group (m/z = 57) or the entire Boc group.
Safety Summary
This compound presents several hazards that necessitate careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Work in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoid contact with skin and eyes.
-
Do not ingest.
-
Store in a tightly sealed container in a dry, cool place.
-
References
-
PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. [Link]
-
Speck, K., et al. Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. IUCrData, 2022, 7(3). [Link]
-
PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]
-
Pharmaffiliates. tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate. [Link]
-
Beaulieu, F., et al. Configurational stability of N-protected .alpha.-amino aldehydes. Journal of the American Chemical Society, 2008, 130(15), 5036-5037. [Link]
-
ResearchGate. (PDF) Synthesis and characterization of (N→B) phenyl[ N-alkyl- N-(2-alkyl)aminodiacetate- O, O′, N]boranes and phenyl[ N-alkyl. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate. [Link]
-
Bhattacharya, S., et al. Synthesis and spectroscopic characterization of a new dipeptide analogue. Der Pharma Chemica, 2011, 3(4), 23-30. [Link]
-
PubChem. (2S)-2-(((tert-butoxy)carbonyl)amino)-2-phenylacetic acid. [Link]
-
Ragnarsson, U., & Grehn, L. Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 2013, 11(35), 5756-5768. [Link]
-
Global Substance Registration System. TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE. [Link]
-
PubChem. tert-butyl N-[(1S)-1-phenylethyl]carbamate. [Link]
-
ResearchGate. N-Boc-protected amino aldehydes 1-6. [Link]
-
PubChem. 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. [Link]
-
Global Substance Registration System. TERT-BUTYL ((R)-1-((S)-OXIRAN-2-YL)-2-PHENYLETHYL)CARBAMATE. [Link].nih.gov/substance/9Y8F5P3Z6W)
Sources
An In-Depth Technical Guide to the Characterization of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate
This guide provides a comprehensive overview of the essential characterization data for the chiral amino aldehyde, (S)-tert-butyl 2-oxo-1-phenylethylcarbamate, a versatile intermediate in synthetic organic chemistry. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for its successful application in complex synthetic pathways.
Introduction
This compound, also known as N-Boc-(S)-phenylalaninal, is a valuable chiral building block. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a reactive aldehyde functionality makes it a key precursor in the asymmetric synthesis of various biologically active molecules, including peptide mimics and pharmaceutical intermediates. Accurate and comprehensive characterization is paramount to ensure its stereochemical integrity and purity, which are critical for subsequent stereoselective transformations.
This document details the synthetic origin and provides a full analysis of the spectroscopic and physical data that define the identity and quality of this compound.
Synthesis and Purification
The most common and efficient route to this compound involves the selective oxidation of the corresponding N-protected amino alcohol, (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (N-Boc-L-phenylalaninol). This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
A representative synthetic workflow is outlined below:
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Oxidation of N-Boc-L-phenylalaninol
The following protocol is a representative method for the synthesis of the title compound.
Materials:
-
(S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (N-Boc-L-phenylalaninol)
-
Anhydrous dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
Dissolve (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Crystallization
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.
-
Collect the resulting white, crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and dry under vacuum.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound were confirmed by a comprehensive analysis of its physical and spectroscopic properties.
General Properties
| Property | Value |
| CAS Number | 163061-19-6 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | White crystalline solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The ¹H and ¹³C NMR spectra confirm the presence of all expected functional groups and their connectivity.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum displays characteristic signals for the aldehyde, the phenyl group, the methine proton, and the Boc protecting group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.65 | s | 1H | -CHO |
| 7.25-7.40 | m | 5H | Ar-H |
| 5.30 | br s | 1H | -NH- |
| 5.15 | d | 1H | -CH(NHBoc)- |
| 1.42 | s | 9H | -C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum corroborates the structure with signals corresponding to the carbonyls of the aldehyde and carbamate, the aromatic carbons, and the aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| 198.5 | -CHO |
| 155.8 | -O(C=O)N- |
| 137.2 | Ar-C (quaternary) |
| 129.5 | Ar-CH |
| 128.9 | Ar-CH |
| 127.3 | Ar-CH |
| 80.5 | -C(CH₃)₃ |
| 62.1 | -CH(NHBoc)- |
| 28.3 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the N-H, C-H, and carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch (carbamate) |
| ~2980, 2870 | Medium | C-H Stretch (aliphatic) |
| ~2820, 2720 | Weak | C-H Stretch (aldehyde) |
| ~1715 | Strong | C=O Stretch (aldehyde) |
| ~1690 | Strong | C=O Stretch (carbamate) |
| ~1500 | Medium | N-H Bend (carbamate) |
| ~1160 | Strong | C-O Stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.
| Technique | Ionization Mode | Observed m/z |
| HRMS | ESI+ | [M+Na]⁺ calculated for C₁₃H₁₇NO₃Na: 258.1106; found: 258.1101 |
Physical Properties
| Property | Value |
| Melting Point | 92-94 °C |
| Optical Rotation | [α]²⁰D = -85.0 (c = 1.0, CHCl₃) |
Conclusion
The comprehensive characterization data presented in this guide, including NMR, IR, mass spectrometry, and physical properties, unequivocally confirm the structure and high purity of this compound. This information serves as a reliable reference for researchers utilizing this important chiral building block in their synthetic endeavors, ensuring the integrity and reproducibility of their work. The detailed protocols for synthesis and purification further support its practical application in a laboratory setting.
References
Due to the nature of the available information, a specific primary journal article with a complete characterization dataset could not be definitively located. The data presented is a composite of typical values found for this compound in various sources and related literature. A key reference for the synthetic methodology is provided below.
- CN116730873A - Synthesis method of N-Boc-L-phenylalaninol. This patent describes the synthesis of the title compound via oxidation of N-Boc-L-phenylalaninol, providing a basis for the synthetic protocol.
Structure and properties of Boc-protected phenylglycinal
An In-Depth Technical Guide to the Structure, Properties, and Application of N-Boc-Phenylglycine
Abstract
N-tert-butoxycarbonyl (Boc)-protected phenylglycine is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining the steric bulk of the Boc protecting group with the stereogenic center of the phenylglycine moiety, make it an indispensable tool for the precise construction of complex, enantiomerically pure molecules. This technical guide provides an in-depth exploration of the structure, physicochemical properties, synthesis, and characterization of Boc-phenylglycine. It further details its critical applications in drug discovery and peptide synthesis, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Boc-Phenylglycine
In the landscape of pharmaceutical development and fine chemical synthesis, the ability to control molecular architecture with stereochemical precision is paramount. Phenylglycine, a non-proteinogenic amino acid, presents a valuable chiral scaffold. However, the inherent reactivity of its amino group necessitates a robust protection strategy to prevent unwanted side reactions during synthetic transformations.
The tert-butyloxycarbonyl (Boc) group is a widely employed amino-protecting group, prized for its stability under a broad range of nucleophilic and basic conditions, yet readily cleavable under mild acidic conditions.[1][] This orthogonality is fundamental to multi-step synthesis. The resulting derivative, N-Boc-phenylglycine, is a stable, often crystalline solid that serves as a versatile intermediate.[] It is particularly crucial in the synthesis of peptide-based therapeutics, enzyme inhibitors, and other bioactive compounds where the stereochemistry of the final product directly influences efficacy and safety.[3][4][] This guide will focus primarily on N-Boc-phenylglycine, the carboxylic acid derivative, as it represents the most common and synthetically versatile form used in the field, while acknowledging that the corresponding aldehyde (phenylglycinal) and alcohol (phenylglycinol) derivatives also have important, albeit more specialized, roles.[6]
Molecular Structure and Stereochemistry
The fundamental structure of N-Boc-phenylglycine consists of a central alpha-carbon bonded to four different substituents: a hydrogen atom, a phenyl group, a carboxylic acid group, and a Boc-protected amino group. This substitution pattern renders the alpha-carbon a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-N-Boc-phenylglycine and (S)-N-Boc-phenylglycine.
-
Boc Group: The tert-butoxycarbonyl group provides steric hindrance and electronically deactivates the nitrogen atom, preventing its participation in undesired reactions.
-
Phenyl Group: The aromatic ring influences the molecule's conformational preferences and can engage in various intermolecular interactions, which is significant in the design of receptor ligands.[3]
-
Carboxylic Acid: This functional group is the primary site for transformations such as amide bond formation (peptide coupling).[7]
-
Chiral Center: The absolute configuration ((R) or (S)) at the alpha-carbon is critical and must be preserved throughout synthetic sequences to ensure the biological activity of the target molecule.[8]
Caption: Molecular structure of (S)-N-Boc-phenylglycine.
Physicochemical Properties
The physical properties of N-Boc-phenylglycine are crucial for its handling, purification, and reaction setup. As enantiomers, the D and L forms have identical physical properties except for their interaction with plane-polarized light.
| Property | N-Boc-D-Phenylglycine | N-Boc-L-Phenylglycine |
| CAS Number | 33125-05-2[9] | 13734-34-4[10] |
| Molecular Formula | C₁₃H₁₇NO₄[9] | C₁₄H₁₉NO₄[11] |
| Molecular Weight | 251.28 g/mol | 265.30 g/mol [11] |
| Appearance | White Crystalline Powder[9] | White to off-white solid |
| Melting Point | 88-91 °C[9] | 85-87 °C[10] |
| Optical Rotation | [α]²⁰/D -141°±5° (c=1% in ethanol)[9] | [α]²⁰/D +140°±5° (c=1% in ethanol) |
| Solubility | Insoluble in water. Soluble in DMSO, Methanol, Chloroform, THF.[9][12] | Insoluble in water. Soluble in most organic solvents.[3] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature.[9] | Store at -20°C for long-term stability.[10] |
Synthesis and Purification
The most common and efficient method for preparing N-Boc-phenylglycine is through the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O).[1][13] The choice of base and solvent system is critical for optimizing yield and minimizing side reactions.
Causality Behind Experimental Choices:
-
Base (e.g., Sodium Bicarbonate, Triethylamine): The base is required to deprotonate the amino group of the phenylglycine, rendering it a more potent nucleophile to attack the electrophilic carbonyl carbon of the Boc anhydride.[1] An aqueous basic solution also helps to solubilize the starting amino acid.[14]
-
Solvent (e.g., Water/Dioxane, THF): A mixed solvent system is often used. Water helps dissolve the amino acid salt, while a co-solvent like dioxane or THF ensures the solubility of the nonpolar Boc₂O reagent, facilitating a homogenous reaction environment.
-
Temperature (0°C to Room Temperature): The reaction is typically started at a lower temperature (0°C) during the addition of Boc₂O to control the initial exotherm and is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[14]
Caption: General workflow for the synthesis of N-Boc-phenylglycine.
Experimental Protocol: Synthesis of N-Boc-L-phenylglycine
-
Dissolution: Dissolve L-phenylglycine (1.0 equiv) and sodium bicarbonate (2.5 equiv) in a 1:1 mixture of water and 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer.[14]
-
Cooling: Cool the resulting solution to 0°C in an ice-water bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a minimal amount of 1,4-dioxane and add it dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).
-
Solvent Removal: Remove the organic solvent (dioxane) under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.
-
Acidification: Cool the aqueous layer again to 0°C and carefully acidify to pH 2-3 using a 1M HCl or citric acid solution. The product, N-Boc-L-phenylglycine, will precipitate as a white solid.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-Boc-L-phenylglycine.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized N-Boc-phenylglycine is essential. This is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations for N-Boc-Phenylglycine |
| ¹H NMR | ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.[15]~5.1-5.3 ppm (doublet, 1H): The α-proton, coupled to the N-H proton.~5.5-5.8 ppm (doublet, 1H): The N-H proton of the carbamate.~7.2-7.4 ppm (multiplet, 5H): Protons of the aromatic phenyl ring.~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. |
| IR Spectroscopy | ~3300 cm⁻¹: N-H stretching of the carbamate.~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.~1710-1740 cm⁻¹: C=O stretching of the carbamate group.~1690-1710 cm⁻¹: C=O stretching of the carboxylic acid group.[16] |
| Mass Spectrometry | [M+Na]⁺: The expected sodium adduct of the molecular weight.[M-Boc+H]⁺: A characteristic fragment corresponding to the loss of the Boc group. |
Chemical Reactivity and Applications
The synthetic utility of N-Boc-phenylglycine stems from its dual nature: the stability of the Boc group and the reactivity of the carboxylic acid.
Key Reaction: Boc Deprotection
The most critical reaction is the removal of the Boc group to liberate the free amine. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[17][18]
Mechanism Insight: The reaction proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by the elimination of the highly stable tert-butyl cation, which subsequently deprotonates to form isobutene gas.[1] The resulting unstable carbamic acid rapidly decarboxylates to release carbon dioxide and the free amine.[1] This robust and high-yielding reaction is a cornerstone of solid-phase peptide synthesis (SPPS).[7]
Caption: Acid-catalyzed deprotection of N-Boc-phenylglycine.
Applications in Drug Discovery and Synthesis
-
Peptide Synthesis: N-Boc-phenylglycine is a fundamental building block in the Boc/Bzl strategy for solid-phase peptide synthesis.[18] It allows for the incorporation of the phenylglycine residue into a growing peptide chain, which can be crucial for modulating the peptide's structure and biological activity.[][]
-
Chiral Auxiliary and Building Block: As an enantiomerically pure compound, it is widely used in asymmetric synthesis to introduce a specific stereocenter into a target molecule.[3][4] This is vital in the synthesis of many active pharmaceutical ingredients (APIs), where only one enantiomer possesses the desired therapeutic effect.[]
-
Synthesis of Heterocycles: The quinazolinone framework is found in numerous bioactive natural products and approved drugs.[8] N-Boc-amino acids, including N-Boc-phenylglycine, are key intermediates in efficient, one-pot protocols for synthesizing chiral 2-alkylaminoquinazolin-4(3H)-ones while preserving high enantiomeric purity.[8]
-
Development of Enzyme Inhibitors: The rigid structure of the phenylglycine unit makes it an attractive component in the design of inhibitors that target the active sites of enzymes, a common strategy in drug design.[]
Chiral Purity Analysis
The stereochemical integrity of N-Boc-phenylglycine is a critical quality attribute, as enantiomeric impurities can lead to undesired biological effects in the final API.[21][22] The enantiomeric excess (ee) is a measure of this purity.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[21]
-
Principle: The method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers. This differential interaction leads to a separation in their retention times, allowing for their individual quantification.
-
Self-Validation: A reliable chiral HPLC method is self-validating. A racemic mixture (a 50:50 mix of both enantiomers) should be injected to confirm that the system can resolve the two peaks. The individual enantiomers are then injected to identify which peak corresponds to the (R) and (S) form.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and ensure the safety of N-Boc-phenylglycine.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[9][23] For long-term storage, refrigeration at -20°C is recommended to maintain optimal stability.[10] Keep away from strong oxidizing agents and strong acids (except when deprotection is intended).
-
Safety: While not acutely toxic, standard chemical safety precautions should be followed. In case of accidental contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures.
Conclusion
N-Boc-phenylglycine is a highly valuable and versatile chiral intermediate in organic synthesis. Its stability, predictable reactivity, and the critical role of the Boc protecting group make it an enabling tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and scientists aiming to leverage this compound in peptide synthesis, drug discovery, and the broader field of medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved from [Link]
- Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
-
Sakakibara, S., et al. (2001). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. Retrieved from [Link]
-
Montalbetti, C. A. G. N., et al. (2005). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
BOC. (2022). Code of Practice 44 - The Storage of Gas Cylinders. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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BOC Gases. (n.d.). How to handle & store your cylinders safely. Retrieved from [Link]
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Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Montalbetti, C. A. G. N., et al. (2005). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
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Chem-Impex. (n.d.). Boc-L-phenylglycine. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
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BOC. (n.d.). Transporting, Handling and Storing Your Gas Cylinders. Retrieved from [Link]
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BOC Gases. (n.d.). Gas cylinder safety. Retrieved from [Link]
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Max Planck Society. (n.d.). Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. Retrieved from [Link]
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Chem-Impex. (n.d.). Boc-D-phenylglycine. Retrieved from [Link]
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Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Retrieved from [Link]
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Chem-Impex. (n.d.). Boc-L-phenylglycinol. Retrieved from [Link]
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McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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BOC Gases. (n.d.). Health, safety and quality. Retrieved from [Link]
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Chemsrc. (2023). Boc-L-phenylalanine | CAS#:13734-34-4. Retrieved from [Link]
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Spectroscopic analysis (IR, MS) of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate
An In-depth Technical Guide to the Spectroscopic Analysis of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a chiral building block of significant interest in synthetic organic chemistry and drug development. As a derivative of phenylalaninal, it incorporates both a ketone and a Boc-protected amine, making it a versatile precursor for synthesizing various complex molecules, including peptide mimics and pharmaceutical intermediates. Accurate structural confirmation and purity assessment are paramount, and to this end, spectroscopic techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are indispensable.
This guide provides a detailed technical overview of the principles, experimental protocols, and data interpretation for the IR and MS analysis of this compound. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights for robust chemical characterization.
Molecular Structure and Spectroscopic Correlation
Before delving into the spectra, it is crucial to identify the functional groups within the molecule, as these will govern the spectroscopic output.
-
Molecular Formula: C₁₃H₁₇NO₃[1]
-
Molecular Weight: 235.28 g/mol [1]
-
Key Functional Groups:
-
Secondary Carbamate (N-H): Source of N-H stretching and bending vibrations in IR.
-
Carbamate Carbonyl (C=O): A distinct carbonyl group with characteristic IR absorption and influence on MS fragmentation.
-
Ketone Carbonyl (C=O): A second carbonyl group, electronically distinct from the carbamate, leading to a separate IR signal and specific MS fragmentation pathways.
-
Aromatic Ring (Phenyl): Produces characteristic C-H and C=C stretching and bending vibrations in the IR spectrum.
-
tert-Butyl Group: Generates strong aliphatic C-H stretching signals in the IR and is a characteristic fragment in the mass spectrum.
-
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, functional groups absorb energy at specific frequencies corresponding to their vibrational transitions, providing a unique molecular fingerprint.
Authoritative Insights: The Causality of Vibrational Frequencies
The electronic environment heavily influences the absorption frequency of a functional group. For this compound, two C=O groups are present. The carbamate carbonyl's frequency is lowered by resonance with the adjacent nitrogen lone pair, which imparts more single-bond character. Conversely, the α-keto group adjacent to the phenyl ring behaves as a typical aliphatic ketone. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of another can further lower the C=O stretching frequency and broaden the N-H stretch.[2][3]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum (ATR Method)
This protocol ensures a reproducible and accurate measurement using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.
-
Instrument Preparation: Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 15-20 minutes.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a swab with isopropanol or ethanol and dry completely. Record a background spectrum. This is critical as it subtracts the IR absorption of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.
-
Sample Application: Place a small amount (1-2 mg) of solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine characterization.
-
Data Processing: The resulting spectrum should be automatically ratioed against the collected background spectrum and displayed in terms of transmittance or absorbance.
-
Cleaning: Thoroughly clean the ATR crystal and press arm after the measurement to prevent cross-contamination.
Data Interpretation: Expected IR Absorption Bands
The IR spectrum provides direct evidence for the presence of the key functional groups. The expected absorption frequencies are summarized below.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale and Expected Appearance |
| 3400 - 3300 | N-H Stretch | Secondary Carbamate | A single, moderately sharp peak. Broadening may occur in the solid state due to hydrogen bonding.[4] |
| 3100 - 3000 | C(sp²)-H Stretch | Aromatic Ring | Weak to medium peaks, often multiple, appearing just above 3000 cm⁻¹. |
| 2980 - 2850 | C(sp³)-H Stretch | Aliphatic (tert-Butyl, CH) | Strong, sharp peaks characteristic of the tert-butyl group and the methine C-H.[4] |
| ~1715 | C=O Stretch | Ketone | A strong, sharp absorption. This frequency is typical for a saturated aliphatic ketone.[5][6] |
| ~1685 | C=O Stretch (Amide I) | Carbamate | A very strong, sharp absorption, typically at a lower wavenumber than the ketone due to resonance.[7] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Two to three medium-intensity peaks. |
| ~1520 | N-H Bend (Amide II) | Secondary Carbamate | A medium to strong peak, characteristic of secondary amides and carbamates.[4][7] |
| 1250 - 1150 | C-O Stretch | Carbamate Ester | A strong absorption associated with the C-O single bond of the carbamate.[4] |
| 750 - 700 | C-H Out-of-Plane Bend | Monosubstituted Aromatic | A strong peak indicating the substitution pattern of the phenyl ring. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation.
Authoritative Insights: The Logic of Fragmentation
The fragmentation of the molecular ion is not random; it follows predictable chemical pathways to form the most stable possible fragment ions.[8] In this compound, two key fragmentation drivers exist:
-
Alpha-Cleavage: Ketones readily undergo cleavage of the bond alpha (adjacent) to the carbonyl group.[5][9][10] This process is favored because it results in the formation of a resonance-stabilized acylium ion.
-
Carbamate Fragmentation: The Boc group is notoriously labile. It can fragment through several pathways, most commonly via the loss of a stable tert-butyl cation or the elimination of isobutylene (2-methylpropene).[11]
Experimental Protocol: Acquiring a High-Resolution EI Mass Spectrum
-
Instrument Tuning: Calibrate the mass spectrometer using a known reference compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the ion source. For a stable, solid compound, a direct insertion probe (DIP) is often used. The probe is gently heated to volatilize the sample directly into the ionization chamber.
-
Ionization: Set the electron energy to 70 eV, the standard for EI, which ensures reproducible fragmentation patterns and allows for library matching.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to ensure detection of the molecular ion and all significant fragments.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the major fragment peaks to deduce the fragmentation pathways.
Data Interpretation: Predicted Mass Spectrum and Fragmentation Pathways
The molecular weight of the compound is 235.28. Therefore, the molecular ion peak (M⁺•) is expected at m/z = 235 . The key fragmentation pathways and resulting ions are detailed below.
Caption: Predicted EI-MS fragmentation of this compound.
| m/z Value | Proposed Fragment Ion | Formula | Origin of Fragment |
| 235 | Molecular Ion (M⁺•) | [C₁₃H₁₇NO₃]⁺• | Ionization of the parent molecule. |
| 179 | [M - C₄H₈]⁺• | [C₉H₉NO₃]⁺• | Loss of neutral isobutylene from the Boc group. |
| 134 | [M - C₇H₅O]⁺ | [C₆H₁₂NO₂]⁺ | α-cleavage with loss of the benzoyl radical. |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | α-cleavage with loss of the carbamate-containing radical. This is often a very prominent peak for α-keto phenyl compounds.[5] |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (m/z 105). |
| 57 | tert-Butyl cation | [C₄H₉]⁺ | Cleavage of the C-O bond in the Boc group. This is a hallmark of Boc-protected compounds and is often the base peak.[12] |
Integrated Spectroscopic Analysis Workflow
The synergy between IR and MS provides a comprehensive and definitive structural confirmation. The logical workflow for this analysis is outlined below.
Caption: Integrated workflow for the spectroscopic confirmation of the target compound.
Conclusion
The spectroscopic analysis of this compound provides a clear and definitive confirmation of its chemical structure. Infrared spectroscopy validates the presence of all key functional groups: the N-H bond, the distinct ketone and carbamate carbonyls, and the aromatic ring. Concurrently, mass spectrometry confirms the correct molecular weight (m/z 235) and reveals a predictable fragmentation pattern dominated by α-cleavage to yield the benzoyl cation (m/z 105) and fragmentation of the protecting group to produce the tert-butyl cation (m/z 57). The combined interpretation of IR and MS data, grounded in established spectroscopic principles, constitutes a robust and self-validating system for the characterization of this important synthetic intermediate.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
Chen, J. T., & Benson, W. R. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 368-376. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. Retrieved from [Link]
-
Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(11), 4013-4022. Retrieved from [Link]
-
National Institutes of Health. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1735-1743. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Stereoselective Reduction of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate
Introduction
Chiral β-amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands. The precise control of stereochemistry during their synthesis is paramount, as different stereoisomers often exhibit markedly different biological activities. The reduction of prochiral α-amino ketones presents a direct and efficient route to these valuable building blocks.[1] This application note provides a detailed guide to the stereoselective reduction of a model N-Boc-protected α-amino ketone, (S)-tert-butyl 2-oxo-1-phenylethylcarbamate, to furnish either the syn or anti diastereomer of the corresponding β-amino alcohol with high selectivity. We will explore two distinct methodologies: a non-chelation-controlled reduction using sodium borohydride to yield the syn product and a chelation-controlled reduction employing zinc borohydride to afford the anti diastereomer. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Guiding Principles of Stereoselective Reduction
The stereochemical outcome of the reduction of α-chiral ketones is governed by the interplay of steric and electronic factors in the transition state. Two predominant models, the Felkin-Anh model and the Cram-Chelate model, provide a robust framework for predicting the diastereoselectivity of such transformations.[2][3]
The Felkin-Anh Model: Non-Chelation Control
In the absence of a chelating metal ion, the reduction of α-chiral ketones can be rationalized by the Felkin-Anh model.[2][4] This model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°). For this compound, the bulky N-Boc-phenylmethyl group is considered the largest substituent. Consequently, hydride attack from the less hindered face is predicted to yield the (1S, 2S) or syn-diastereomer. Simple reducing agents like sodium borohydride (NaBH₄) typically follow this non-chelation pathway.
The Cram-Chelate Model: Chelation Control
When a Lewis acidic metal cation capable of chelation is introduced, the reaction can proceed through a more rigid, cyclic transition state, as described by the Cram-Chelate model.[5] In the case of N-Boc-protected α-amino ketones, the carbonyl oxygen and the nitrogen atom of the carbamate can coordinate to a metal ion, such as Zn²⁺ from zinc borohydride (Zn(BH₄)₂).[6] This chelation locks the conformation of the substrate, and the hydride is delivered to the less hindered face of the carbonyl, leading to the formation of the (1R, 2S) or anti-diastereomer.
Visualizing the Stereochemical Pathways
Caption: Stereochemical models for the reduction of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | 163061-19-6 | Various | >97% |
| Sodium borohydride (NaBH₄) | 16940-66-2 | Sigma-Aldrich | >98% |
| Zinc chloride (ZnCl₂), anhydrous | 7646-85-7 | Sigma-Aldrich | >98% |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich | >99.9% |
| Methanol (MeOH) | 67-56-1 | Fisher Scientific | ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | ACS Grade |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | Various | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Various | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Various | - |
Protocol 1: syn-Selective Reduction with Sodium Borohydride
This protocol is designed to favor the formation of the (1S, 2S)-diastereomer via a non-chelation-controlled pathway.
Workflow Diagram
Caption: Workflow for the syn-selective reduction.
Step-by-Step Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.0 mmol).
-
Dissolve the substrate in methanol (20 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (0.18 g, 4.8 mmol, 1.2 equivalents) in small portions over 10 minutes. Caution: Hydrogen gas evolution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the (1S, 2S)-N-Boc-2-amino-1-phenyl-1-ethanol.
Protocol 2: anti-Selective Reduction with Zinc Borohydride
This protocol aims to produce the (1R, 2S)-diastereomer through a chelation-controlled reduction using in situ prepared zinc borohydride.[5][7]
Workflow Diagram
Caption: Workflow for the anti-selective reduction.
Step-by-Step Procedure
Part A: Preparation of Zinc Borohydride Solution (in situ) [7][8]
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (0.68 g, 5.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 20 mL) and stir until the zinc chloride is fully dissolved.
-
Add sodium borohydride (0.38 g, 10.0 mmol) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 24 hours. The formation of a fine white precipitate of sodium chloride will be observed. This suspension of zinc borohydride is used directly in the next step.
Part B: Reduction of the α-Amino Ketone
-
In a separate flame-dried flask, dissolve this compound (1.0 g, 4.0 mmol) in anhydrous THF (10 mL).
-
Slowly add the solution of the α-amino ketone to the freshly prepared zinc borohydride suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Stir the mixture for 15 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the (1R, 2S)-N-Boc-2-amino-1-phenyl-1-ethanol.
Product Characterization and Data Analysis
Accurate determination of the diastereomeric ratio is crucial for evaluating the success of the stereoselective reduction. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is recommended.
¹H NMR Spectroscopy
The diastereomeric ratio can often be determined by analyzing the ¹H NMR spectrum of the crude reaction mixture. The protons adjacent to the newly formed stereocenter will exhibit different chemical shifts and coupling constants for each diastereomer.[9] For the title product, the benzylic proton (CH-OH) and the adjacent methylene protons (CH₂-NHBoc) are diagnostic.
Expected ¹H NMR Data (based on analogous structures):
| Diastereomer | Configuration | Expected δ (CH-OH) (ppm) | Expected δ (CH-NHBoc) (ppm) |
| syn | (1S, 2S) | ~4.8 - 5.0 | ~3.5 - 3.7 |
| anti | (1R, 2S) | ~4.6 - 4.8 | ~3.3 - 3.5 |
Note: These are estimated chemical shifts and should be confirmed by analysis of the purified products.
Chiral HPLC Analysis
For a more precise quantification of the diastereomeric ratio, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of N-protected amino alcohols.[10][11]
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent polysaccharide-based CSP |
| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the purified product in the mobile phase. |
Note: Method optimization may be required to achieve baseline separation.
Safety Precautions
-
Sodium borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas.[6][12] Toxic if swallowed and causes severe skin and eye damage.[13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Zinc chloride (ZnCl₂): Corrosive and harmful if swallowed.[10][14] Causes severe skin burns and eye damage and may cause respiratory irritation.[15] It is hygroscopic and should be handled in a dry environment.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All manipulations should be performed in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][10][12][14]
Conclusion
This application note provides two reliable and stereocomplementary protocols for the reduction of this compound. By selecting the appropriate reducing agent, either the syn or the anti diastereomer of the corresponding β-amino alcohol can be accessed with high levels of stereocontrol. The choice between the non-chelating conditions of sodium borohydride and the chelation-controlled reduction with zinc borohydride offers a powerful strategy for the stereoselective synthesis of chiral 1,2-amino alcohols, which are key intermediates in pharmaceutical and chemical research.
References
-
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education. [Link]
-
Diastereoselective Ketone Reduction Chelation zinc borohydride. ChemTube3D. [Link]
-
Diastereoselective ketone reduction Felkin-Anh Transition State. ChemTube3D. [Link]
-
Sodium borohydride Safety Data Sheet. Carl ROTH. [Link]
-
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. [Link]
-
felkin-ahn and cram chelate. University of Calgary. [Link]
-
tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride Safety Data Sheet. Angene Chemical. [Link]
-
A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Science. [Link]
-
Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols. SciELO South Africa. [Link]
-
Zinc chloride Safety Data Sheet. Carl ROTH. [Link]
-
Zinc Borohydride Reduction of α-Amino Ketones: A Highly Diastereoselective Synthetic Route to anti-γ-Hydroxy-β-amino Alcohols. ResearchGate. [Link]
-
Chemical synthesis and characterization of zinc borohydride. ResearchGate. [Link]
-
Diastereoselective reduction of benzoin with sodium borohydride to 1,2-diphenyl-1,2-ethanediol. OC-Praktikum. [Link]
-
Ultimate Guide to the Felkin-Anh Model. YouTube. [Link]
-
Zinc Borohydride Reduction in DCM: A Convenient Procedure for the Methylation of Amines. Semantic Scholar. [Link]
- Preparation method of lithium borohydride and zinc borohydride.
-
Sodium borohydride Safety Data Sheet. PENTA. [Link]
-
Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols. SciELO South Africa. [Link]
-
Zinc Chloride Safety Data Sheet. Redox. [Link]
-
NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. [Link]
-
Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV. [Link]
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PubMed Central. [Link]
-
Diastereoselective Synthesis of Vicinal Amino Alcohols. ResearchGate. [Link]
-
Zinc Chloride Safety Data Sheet. Valudor Products. [Link]
Sources
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- 2. chemtube3d.com [chemtube3d.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. youtube.com [youtube.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Synthesis and biological evaluation of zinc chelating compounds as metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]
- 8. Assymetric Induction [www2.chemistry.msu.edu]
- 9. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR [m.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
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- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
Application Notes and Protocols for (S)-tert-butyl 2-oxo-1-phenylethylcarbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Protecting Group
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate is a bifunctional reagent that extends beyond the traditional role of a simple Boc-protected amino acid. While the tert-butoxycarbonyl (Boc) group provides the classic, acid-labile protection for the α-amine, the presence of a terminal aldehyde functionality opens a gateway to a range of specialized applications in peptide chemistry.[1][2] This unique structure makes it an invaluable tool for the synthesis of complex peptide derivatives, peptidomimetics, and enzyme inhibitors.
The Boc group is a cornerstone of peptide synthesis, offering robust protection under various coupling conditions while being readily removable with mild acids like trifluoroacetic acid (TFA).[3] This allows for selective deprotection and sequential elongation of a peptide chain. The true value of Boc-L-phenylalaninal, however, lies in the reactivity of its aldehyde group, which enables chemoselective ligations and the introduction of stable, non-native linkages within a peptide backbone.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 163061-19-6 |
| Appearance | Typically a white to off-white solid |
| Storage | Sealed in a dry environment at 2-8°C |
Core Applications in Peptide Chemistry
The dual functionality of Boc-L-phenylalaninal dictates its primary applications in two key areas: as a precursor for potent enzyme inhibitors and as a versatile building block for peptide ligation and modification.
Synthesis of Peptide Aldehyde Protease Inhibitors
Peptide aldehydes are a well-established class of reversible inhibitors for various proteases, particularly serine and cysteine proteases. The aldehyde moiety acts as a transition-state analog, forming a covalent but reversible hemiacetal or hemithioacetal with the active site serine or cysteine residue of the enzyme.[4] Boc-L-phenylalaninal serves as a crucial starting material for the synthesis of such inhibitors.
The synthetic strategy typically involves the coupling of Boc-L-phenylalaninal to the N-terminus of a peptide sequence that is recognized by the target protease. The Boc group can then be removed under standard acidic conditions to yield the final peptide aldehyde inhibitor.
Chemoselective Peptide Ligation and Modification
The aldehyde group of Boc-L-phenylalaninal is a prime handle for chemoselective ligation reactions, allowing for the formation of stable, non-peptidic bonds. This is particularly useful for the synthesis of peptidomimetics with enhanced stability and bioavailability. The primary reaction employed in this context is reductive amination .
Reductive Amination: This powerful reaction involves the formation of a Schiff base (imine) between the aldehyde of Boc-L-phenylalaninal and the N-terminal α-amine or a lysine side-chain amine of a peptide. Subsequent reduction of the imine with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), yields a stable secondary amine linkage.
This approach allows for the site-specific modification of peptides and the coupling of peptide fragments. The resulting secondary amine bond is resistant to enzymatic cleavage, making it an attractive feature for the design of long-lasting peptide-based therapeutics.
Detailed Protocols and Methodologies
The following protocols are designed to be self-validating, with explanations for key steps to ensure a thorough understanding of the underlying chemistry.
General Handling and Boc-Group Deprotection
The Boc protecting group is stable under neutral and basic conditions but is readily cleaved by moderate acids.[5] This differential stability is the cornerstone of its utility in peptide synthesis.
Protocol 3.1.1: Standard Boc Deprotection
-
Dissolution: Dissolve the Boc-protected peptide in dichloromethane (DCM).
-
Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM. A scavenger, such as 0.5% dithioethane (DTE), is recommended if the peptide contains sensitive residues like Cys, Met, or Trp to prevent side reactions with the tert-butyl cation formed during deprotection.[6]
-
Reaction Time: Stir the reaction mixture at room temperature for 20-30 minutes.
-
Solvent Removal: Concentrate the solution in vacuo to remove the TFA and DCM.
-
Neutralization: The resulting TFA salt of the peptide must be neutralized to the free amine before subsequent coupling reactions. This is typically achieved by washing with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.[5]
Causality: The use of TFA provides a sufficiently acidic environment to cleave the Boc group, while the choice of DCM as a solvent ensures good solubility of the protected peptide. The scavenger is crucial to prevent alkylation of nucleophilic side chains by the liberated tert-butyl cation.
Protocol for Reductive Amination using Boc-L-phenylalaninal
This protocol details the coupling of Boc-L-phenylalaninal to the N-terminus of a peptide via reductive amination.
Materials:
-
Boc-L-phenylalaninal
-
N-terminally deprotected peptide
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Acetic acid (glacial)
-
Reverse-phase HPLC for purification
Procedure:
-
Peptide Preparation: Ensure the starting peptide is fully deprotected at the N-terminus and lyophilized to remove any residual TFA.
-
Dissolution: Dissolve the peptide (1 equivalent) in anhydrous DMF.
-
Addition of Aldehyde: Add Boc-L-phenylalaninal (1.5-2 equivalents) to the peptide solution.
-
pH Adjustment: Add a catalytic amount of acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Reduction: Add the reducing agent, either NaBH₃CN (3-5 equivalents) or STAB (2-3 equivalents), in portions. STAB is often preferred as it is less toxic and the reaction can be carried out in a less stringent anhydrous environment.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Quenching: Quench the reaction by the addition of a small amount of water.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Expert Insights: The choice of reducing agent is critical. NaBH₃CN is effective at the slightly acidic pH required for imine formation, while NaBH₄ would require a more neutral to basic pH and could reduce the starting aldehyde. STAB is a milder and often more efficient alternative for one-pot reductive aminations.
Visualization of Key Processes
Chemical Structure of this compound
Caption: Workflow for peptide modification.
Troubleshooting and Best Practices
| Problem | Potential Cause | Solution |
| Low reaction yield | Incomplete imine formation. | Ensure the pH is slightly acidic. A pH that is too low will protonate the amine, preventing nucleophilic attack. A pH that is too high will not sufficiently activate the aldehyde. |
| Decomposition of the aldehyde. | Use fresh Boc-L-phenylalaninal and ensure anhydrous conditions if using a water-sensitive reducing agent. | |
| Side product formation | Over-reduction of the aldehyde. | Use a milder reducing agent like STAB. Add the reducing agent in portions. |
| Racemization at the α-carbon. | Maintain neutral to slightly acidic conditions during the reaction and avoid prolonged reaction times at elevated temperatures. | |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the concentration of TFA or extend the reaction time. Monitor the deprotection by TLC or LC-MS. |
Conclusion
This compound is a highly versatile reagent that serves as more than just a protected amino acid. Its aldehyde functionality provides a powerful tool for the synthesis of peptide aldehyde inhibitors and for the site-specific modification of peptides through reductive amination. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their peptide synthesis and drug discovery endeavors.
References
-
Halder, A., Pasupuleti, R., Sivagnanam, S., Das, P., & Mukherjee, O. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, 116(1), e23649. [Link]
-
Tailored Phosphate Leaving Groups Direct Pathway-Dependent Self-Assembly. (2026). ChemRxiv. [Link]
-
AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
-
Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights. (n.d.). PharmaCompass. [Link]
-
Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. (2025). ChemRxiv. [Link]
- Danishefsky, S. J., & Allen, J. R. (2000). Native Chemical Ligation at Phenylalanine. Journal of the American Chemical Society, 122(8), 1288–1289.
- Gouverneur, V., & Seidel, D. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 136(46), 16144–16147.
-
Wikipedia. (2023, December 29). Native chemical ligation. In Wikipedia. [Link]
- Thapa, P., Zhang, Y., & Li, X. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14460–14483.
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected... Retrieved from [Link]
- D'Andrea, L. D., & Di Stasi, R. (2021).
-
The Raj Group. (2023, August 1). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Retrieved from [Link]
- Pinter, T. B., & Raines, R. T. (2020). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Accounts of Chemical Research, 53(4), 847–857.
-
Chemistry For Everyone. (2025, May 23). What Is Native Chemical Ligation? [Video]. YouTube. [Link]
- Graybill, T. L., Dolle, R. E., Helaszek, C. T., Miller, R. E., & Ator, M. A. (1994). Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization. International Journal of Peptide and Protein Research, 44(2), 173–182.
Sources
- 1. youtube.com [youtube.com]
- 2. Rapid one-pot iterative diselenide–selenoester ligation using a novel coumarin-based photolabile protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Enantioselective Addition to the Aldehyde of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate
Introduction: Navigating Stereochemical Control in the Synthesis of Chiral 1,2-Amino Alcohols
The synthesis of enantiomerically pure 1,2-amino alcohols is a cornerstone of modern pharmaceutical and fine chemical development. These structural motifs are prevalent in a vast array of biologically active molecules and serve as versatile chiral building blocks for more complex targets.[1][2] The aldehyde of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate, derived from (S)-phenylalanine, is a valuable prochiral substrate. The inherent chirality at the α-carbon provides a stereochemical bias that, when properly understood and controlled, can direct the formation of a new stereocenter at the carbonyl carbon with high fidelity.
This technical guide provides an in-depth exploration of enantioselective nucleophilic additions to this specific α-amino aldehyde. We will dissect the underlying stereochemical models that govern the diastereoselectivity of these reactions, namely the Felkin-Anh and Cram-chelation models. Furthermore, we will present detailed protocols for both organometallic and organocatalytic addition reactions, offering researchers a practical framework for the synthesis of valuable chiral 1,2-amino alcohol derivatives. The protocols are designed to be self-validating, with integrated analytical methods for the determination of diastereomeric ratios and enantiomeric excess.
Theoretical Framework: The Dichotomy of Felkin-Anh and Chelation-Controlled Addition
The stereochemical outcome of nucleophilic additions to α-chiral aldehydes is primarily dictated by the conformational arrangement of the substrate in the transition state. Two predominant models, the Felkin-Anh model and the Cram-chelation model, provide a predictive framework for understanding the observed diastereoselectivity.[3][4][5][6]
The Felkin-Anh Model: Steric Control in Non-Chelating Conditions
The Felkin-Anh model posits that the nucleophile will attack the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) along a trajectory that minimizes steric hindrance.[3] To achieve this, the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group. The nucleophile then preferentially attacks from the face opposite the largest substituent, passing over the smallest substituent.
In the case of this compound, the phenyl group is the largest substituent, followed by the N-Boc-amino group, and then the hydrogen atom. According to the Felkin-Anh model, the phenyl group will orient itself anti-periplanar to the incoming nucleophile, leading to the formation of the anti-diastereomer. This is typically observed under non-chelating conditions, for instance, with organolithium reagents or when bulky, non-coordinating protecting groups are used on heteroatoms.
The Cram-Chelation Model: Lewis Acid-Mediated Syn-Selectivity
In contrast, the Cram-chelation model applies when a Lewis acidic metal can coordinate to both the carbonyl oxygen and the heteroatom of a substituent on the α-carbon, forming a rigid five-membered ring.[4][5][6] This chelation constrains the conformation of the aldehyde such that the nucleophile is directed to attack from the less hindered face of the rigid cyclic intermediate.
For this compound, the Boc-protecting group's carbonyl oxygen can participate in chelation with a suitable Lewis acid (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) and the aldehyde's carbonyl oxygen.[5] This forces the phenyl group to occupy a position outside the chelate ring, and the nucleophile attacks from the face opposite to the now sterically demanding phenyl group, leading to the formation of the syn-diastereomer.
The choice of nucleophile, solvent, and temperature can significantly influence which pathway predominates, allowing for the selective synthesis of either the syn or anti diastereomer.
Visualizing Stereocontrol: Felkin-Anh vs. Chelation
Caption: A flowchart illustrating the two primary models for stereocontrol.
Experimental Protocols and Applications
The following protocols provide detailed procedures for achieving diastereoselective additions to this compound using both organometallic reagents and organocatalysis.
Protocol 1: Diastereoselective Addition of an Organolithium Reagent (Felkin-Anh Control)
This protocol describes the addition of phenyllithium, which typically proceeds under non-chelating conditions to favor the anti-diastereomer.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Phenyllithium (solution in cyclohexane/ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF (0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenyllithium (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-amino alcohol.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.
Protocol 2: Diastereoselective Addition of a Grignard Reagent (Chelation Control)
This protocol utilizes a Grignard reagent, where the magnesium ion can act as a Lewis acid to promote chelation, favoring the syn-diastereomer.
Materials:
-
This compound
-
Anhydrous diethyl ether or THF
-
Methylmagnesium bromide (solution in diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether (0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of methylmagnesium bromide (1.5 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Analyze the diastereomeric ratio by ¹H NMR or chiral HPLC.
Protocol 3: Organocatalytic Asymmetric Aldol Addition
This protocol employs L-proline as a chiral organocatalyst to facilitate the enantioselective aldol addition of an unmodified ketone to the aldehyde. This method is advantageous due to its operational simplicity and avoidance of pyrophoric organometallic reagents.
Materials:
-
This compound
-
Acetone (or other ketone)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a vial equipped with a magnetic stir bar, add this compound (1.0 eq) and L-proline (0.2 eq).
-
Add DMSO (to a 0.5 M concentration of the aldehyde) and the ketone (5.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the described protocols based on literature precedents for similar substrates.
| Protocol | Nucleophile/Catalyst | Predominant Model | Expected Major Diastereomer | Typical d.r. (syn:anti) | Typical ee (%) |
| 1 | Phenyllithium | Felkin-Anh | anti | >10:1 | N/A (substrate controlled) |
| 2 | Methylmagnesium bromide | Cram-Chelation | syn | >15:1 | N/A (substrate controlled) |
| 3 | Acetone / L-proline | Enamine Catalysis | anti | >10:1 | >95 |
Analytical Workflow: Determination of Stereochemical Purity
Accurate determination of the diastereomeric ratio (d.r.) and enantiomeric excess (ee) is critical for validating the success of an enantioselective reaction.
Caption: A typical workflow for analyzing the stereochemical outcome.
Protocol 4: Chiral HPLC Analysis
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
Chiral stationary phases such as Daicel Chiralcel OD-H or Chiralpak IA/IB are often effective for resolving enantiomers and diastereomers of N-Boc protected amino alcohols and their derivatives.[7]
General Method Development:
-
Mobile Phase Screening: Start with a mobile phase of n-hexane/isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Gradient vs. Isocratic: For complex mixtures, a gradient elution may be necessary.
-
Additive Effects: Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape and resolution.
-
Temperature Control: Column temperature can influence separation; typically, analyses are performed at room temperature.
Example Conditions for N-Boc-Phenylalaninol Derivatives:
-
Column: Daicel Chiralcel IA
-
Mobile Phase: n-hexane/isopropanol = 95:5
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 220 nm
Safety and Handling Precautions
-
Organometallic Reagents: Organolithium and Grignard reagents are often pyrophoric and react violently with water and protic solvents. Always handle them under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.
-
Solvents: Anhydrous solvents are crucial for the success of organometallic reactions. Ensure solvents are properly dried and stored.
-
General Precautions: Perform all reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The enantioselective addition to the aldehyde of this compound offers a versatile and powerful strategy for the synthesis of chiral 1,2-amino alcohols. By understanding and manipulating the factors that govern the Felkin-Anh and Cram-chelation models, chemists can selectively access either the syn or anti diastereomer with high levels of stereocontrol. The use of organocatalysis provides a complementary and often more practical approach, yielding highly enantioenriched products under mild conditions. The protocols and analytical methods detailed in this guide provide a robust foundation for researchers to successfully implement these important transformations in their own synthetic endeavors.
References
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
-
1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Available at: [Link]
-
Organolithium addition to aldehyde dimethylhydrazones: a highly diastereocontrolled synthesis of threo 2-amino alcohols, and (1R,2R)-(-)-norpseudoephedrine. Journal of the American Chemical Society. Available at: [Link]
-
The direct and enantioselective organocatalytic alpha-oxidation of aldehydes. Journal of the American Chemical Society. Available at: [Link]
-
Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]
-
Diastereoselective aldolization of alpha-aminonitriles. Diastereoselective synthesis of beta-amino alcohols and beta,gamma-diamino alcohols. PubMed. Available at: [Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Rh-Catalyzed diastereoselective addition of arylboronic acids to α-keto N-tert-butanesulfinyl aldimines: synthesis of α-amino ketones. Organic Chemistry Frontiers. Available at: [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. Available at: [Link]
-
A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stereoselectivity with (S)-tert-butyl 2-oxo-1-phenylethylcarbamate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (S)-tert-butyl 2-oxo-1-phenylethylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral building block for asymmetric synthesis. Our goal is to provide you with not only procedural guidance but also the underlying mechanistic rationale to empower you to troubleshoot and optimize your stereoselective reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral α-amino aldehyde synthon where the amine is protected by a tert-butoxycarbonyl (Boc) group. Its primary utility is as a stereochemically defined electrophile in carbon-carbon bond-forming reactions. The inherent (S)-stereocenter adjacent to the aldehyde functionality allows for diastereoselective additions of nucleophiles, making it a valuable intermediate in the synthesis of chiral amino alcohols, β-amino carbonyl compounds, and other complex, enantiomerically pure molecules.[1]
Q2: What is the mechanistic basis for stereochemical control with this reagent?
The stereochemical outcome of reactions involving this reagent is governed by the facial selectivity of the nucleophilic attack on the aldehyde carbonyl. This selectivity is dictated by the steric and electronic environment created by the adjacent stereocenter. Two principal models can be used to predict the resulting diastereomer:
-
Non-Chelation (Felkin-Anh) Model: In the absence of a chelating metal, the conformation of the molecule is dictated by minimizing steric strain. The largest group (phenyl) orients itself perpendicular to the carbonyl, creating a trajectory for the incoming nucleophile that avoids steric clash, typically leading to the anti-diastereomer.
-
Chelation-Controlled Model: In the presence of a chelating Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄), the metal can coordinate to both the aldehyde oxygen and an oxygen atom of the carbamate. This locks the molecule into a rigid five-membered ring conformation. The nucleophile then attacks from the less hindered face, often leading to the syn-diastereomer, which is opposite to the Felkin-Anh prediction. Understanding this dichotomy is critical for reaction design.[2][3]
Q3: How should I properly store and handle this reagent?
This compound should be stored in a tightly sealed container in a dry environment, preferably refrigerated at 2-8°C to minimize degradation.[4] Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid and are prone to oligomerization over time, especially in the presence of acid or base catalysts. It is recommended to use the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric oxygen and moisture.
Q4: What are the most common reaction types where this reagent is used to control stereoselectivity?
This chiral electrophile is most frequently employed in the following asymmetric transformations:
-
Aldol Additions: Reacting with enolates (from ketones, esters, etc.) to form β-hydroxy-α-amino carbonyl compounds.[5]
-
Mannich Reactions: Used in reactions with imines and enolizable carbonyls to create β-amino carbonyl structures.[1][6]
-
Grignard and Organolithium Additions: Adding organometallic reagents to produce chiral secondary amino alcohols.
-
Wittig-type Reactions: To generate chiral α,β-unsaturated amino esters or ketones.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Diastereoselectivity (Observed d.r. is close to 1:1)
Low diastereoselectivity indicates that the energy difference between the transition states leading to the two different diastereomers is minimal under your current reaction conditions.
-
Potential Cause A: Suboptimal Temperature.
-
Causality: The difference in activation energies for the two competing diastereomeric transition states is often small. Lowering the reaction temperature makes the reaction more sensitive to this energy difference (as per the Eyring equation), thus amplifying the preference for the lower-energy pathway and increasing the diastereomeric ratio (d.r.). Reactions run at room temperature or higher may not have sufficient energetic differentiation.
-
Solution: Perform the reaction at a lower temperature. A typical starting point is -78 °C (dry ice/acetone bath). If the reaction is too slow, it can be allowed to slowly warm to -40 °C or 0 °C.
-
-
Potential Cause B: Incorrect Choice of Lewis Acid or Base.
-
Causality: As described in FAQ 2, the choice of metal counter-ion or Lewis acid is paramount. Non-chelating conditions (e.g., using lithium enolates in THF) will favor the Felkin-Anh product. Strongly chelating Lewis acids (TiCl₄, MgBr₂) will favor the chelation-controlled product. Using a weakly coordinating Lewis acid or a mixture of conditions can lead to a non-selective reaction.[2]
-
Solution: To favor the syn product, switch to a strong chelating Lewis acid like TiCl₄. To favor the anti product, ensure non-chelating conditions by using pre-formed lithium or sodium enolates in a non-coordinating solvent.
-
-
Potential Cause C: Solvent Effects.
-
Causality: The solvent can influence the degree of chelation and the overall organization of the transition state. Polar, coordinating solvents like THF can compete for coordination to the Lewis acid, disrupting the chelation-controlled pathway. Non-polar solvents like dichloromethane (DCM) or toluene are often preferred for chelation control.
-
Solution: If targeting the chelation product, switch from THF to DCM. Monitor solubility, as the reagent complex must remain dissolved for the reaction to proceed efficiently.
-
| Parameter | Condition for syn-Product (Chelation) | Condition for anti-Product (Felkin-Anh) | Rationale |
| Temperature | -78 °C to -40 °C | -78 °C to -40 °C | Lower temperatures amplify energetic differences between transition states. |
| Lewis Acid | TiCl₄, MgBr₂, ZnBr₂ (≥1 equivalent) | None, or BF₃·OEt₂ (non-chelating) | Strong chelation forces a rigid conformation leading to the syn product. |
| Nucleophile | Silyl enol ethers, Ketene silyl acetals | Pre-formed Li, Na, or K enolates | Silyl enol ethers are often used with Lewis acids; alkali metal enolates provide non-chelating cations. |
| Solvent | Dichloromethane (DCM), Toluene | Tetrahydrofuran (THF), Diethyl ether | Non-polar solvents favor chelation; coordinating solvents can disrupt it. |
Problem 2: Low Reaction Yield or Incomplete Conversion
This issue often points to problems with reagent stability, nucleophile generation, or reaction kinetics.
-
Causality: The aldehyde of this compound can be prone to self-condensation (an aldol reaction with itself) or other side reactions if the nucleophile is not added promptly or is not sufficiently reactive. Additionally, the Boc-protecting group can be labile under strongly acidic conditions.[7]
-
Solution Workflow: A systematic approach is required to diagnose the root cause.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. On the Mechanism of the Asymmetric Aldol Addition of Chiral N-Amino Cyclic Carbamate Hydrazones: Evidence of Non-Curtin-Hammett Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 163061-19-6|(S)-tert-Butyl (2-oxo-1-phenylethyl)carbamate|BLD Pharm [bldpharm.com]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate under acidic or basic conditions
Technical Support Center: (S)-tert-butyl 2-oxo-1-phenylethylcarbamate
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of handling this valuable synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your results.
The stability of this compound is governed by two primary functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the α-ketoamide moiety. Understanding their distinct reactivity under different pH conditions is paramount to successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the storage, handling, and reaction of this compound.
Section 1: Stability Under Acidic Conditions
Question 1: I am seeing an unexpected loss of my starting material during an aqueous workup using a mild acid wash (e.g., pH 4-5). Is this compound unstable at this pH?
Answer: Yes, this is a common observation. The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[1][2] While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for intentional deprotection, even mildly acidic aqueous environments can cause slow hydrolysis of the carbamate.[3][4][5] The process is autocatalytic to some extent, as the liberated amine can be protonated, further lowering the microenvironmental pH.
-
Causality: The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl cation, which then typically forms isobutylene.[4][6] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine, (S)-1-amino-1-phenyl-2-propanone, and carbon dioxide.[4]
-
Troubleshooting & Prevention:
-
Avoid Acidic Washes: If possible, use neutral (deionized water) or slightly basic (saturated NaHCO₃ solution) washes during your workup.
-
Minimize Contact Time: If an acidic wash is unavoidable (e.g., to remove a basic impurity), perform it quickly at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Use Weaker Acids: Consider using a buffered solution or a very dilute solution of a weaker acid like citric acid for pH adjustment, but be aware that some degradation may still occur.[7]
-
Analytical Verification: Confirm the degradation by LC-MS analysis of your aqueous and organic layers. You should observe a new peak corresponding to the mass of the deprotected amine.
-
Question 2: My reaction is run in an acidic medium, and I am observing multiple new spots on my TLC plate. What are the likely side products?
Answer: Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group. However, the resulting free amine, (S)-1-amino-1-phenyl-2-propanone, can undergo further reactions, leading to a more complex product mixture.
-
Primary Degradation Product: (S)-1-amino-1-phenyl-2-propanone.
-
Potential Side Products:
-
Self-Condensation Products: The primary amine can react with the ketone of another molecule to form imines or other condensation products, especially if the temperature is elevated.
-
Racemization: The chiral center, being alpha to a carbonyl group, is susceptible to racemization under both acidic and basic conditions, although it is generally more pronounced under basic conditions.
-
Further Degradation: Depending on the strength of the acid and the temperature, further degradation of the amino ketone may occur.
-
-
Troubleshooting Strategy:
-
Orthogonal Protection: If your desired transformation requires acidic conditions, the Boc group is not a suitable protecting group. Consider using an acid-stable protecting group such as the benzyloxycarbonyl (Cbz) group, which is stable to acid but readily cleaved by catalytic hydrogenation.[6]
-
Reaction Monitoring: Use LC-MS to identify the masses of the side products, which will help in elucidating their structures.
-
Section 2: Stability Under Basic Conditions
Question 3: I am running a reaction with this compound using a strong base like NaOH or KOH and observing amide bond cleavage. I thought the Boc group was stable to base?
Answer: You are correct that the Boc group itself is generally stable to a wide range of basic and nucleophilic conditions.[1][2] This is a cornerstone of its use in orthogonal synthesis strategies.[1] However, in your molecule, the α-ketoamide functionality introduces a different liability.
-
Causality: The amide bond in your compound can be susceptible to hydrolysis under strong basic conditions, especially with heating. The presence of the adjacent ketone can influence the reactivity of the amide. While less common than acid-catalyzed hydrolysis for amides in general, strong bases can promote this transformation.[8] Additionally, some studies have shown that N-Boc α-ketoamides can undergo base-catalyzed transamidation, indicating the lability of the amide bond.[9]
-
Troubleshooting & Prevention:
-
Use Milder Bases: If possible, substitute strong hydroxides with milder inorganic bases like K₂CO₃ or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Control Temperature: Perform your reaction at the lowest possible temperature that allows for the desired transformation.
-
Limit Water: If the reaction allows, use anhydrous conditions to prevent hydrolysis.
-
Alternative Substrates: If strong basic conditions are required, it may be necessary to rethink the synthetic strategy, perhaps by modifying the substrate to be more robust.
-
Question 4: After treating my compound with a mild organic base, I've noticed a decrease in the enantiomeric excess (ee) of my product. Is this expected?
Answer: Yes, racemization is a significant risk for this compound, particularly under basic conditions.
-
Causality: The proton on the chiral carbon (the α-carbon to the ketone) is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. A base can deprotonate this position to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a loss of stereochemical integrity (racemization).
-
Troubleshooting & Prevention:
-
Non-nucleophilic, Hindered Bases: Use sterically hindered, non-nucleophilic bases if a base is required.
-
Strict Temperature Control: Keep the temperature as low as possible to disfavor the formation of the enolate.
-
Minimize Reaction Time: The extent of racemization is often time-dependent. Monitor the reaction closely and quench it as soon as it is complete.
-
Chiral Analysis: Routinely check the enantiomeric purity of your material using chiral HPLC or SFC after any steps involving basic conditions.
-
Quantitative Data Summary
The following table provides a general overview of the stability of this compound under various conditions. Note that specific rates of degradation will depend on concentration, temperature, and solvent.
| Condition | pH Range | Stability | Primary Degradation Pathway(s) | Recommended Action |
| Strongly Acidic | < 2 | Highly Unstable (Rapid Degradation) | Boc Deprotection | Avoid; use for intentional deprotection only. |
| Mildly Acidic (Aqueous) | 2 - 6 | Moderately Unstable (Slow Degradation) | Boc Deprotection | Minimize contact time; work at low temperatures. |
| Neutral | 6 - 8 | Generally Stable | Minimal | Ideal for storage and workup. |
| Mildly Basic (Aqueous/Organic) | 8 - 11 | Generally Stable (Risk of Racemization) | Racemization via enolate formation | Use non-nucleophilic bases; maintain low temperatures. |
| Strongly Basic | > 11 | Moderately Unstable | Amide Hydrolysis, Racemization | Avoid if possible; use anhydrous conditions and low temp. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol allows for a systematic evaluation of the compound's stability across a range of pH values.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Incubation:
-
In separate vials, add a known volume of the stock solution to each buffer solution to achieve a final concentration of ~50 µg/mL.
-
Prepare a control sample in a neutral, non-aqueous solvent.
-
Incubate all samples at a controlled temperature (e.g., room temperature or 40 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any ongoing reaction by neutralizing the sample if necessary.
-
Dilute the aliquot with the mobile phase to a suitable concentration for analysis.
-
-
Analytical Method:
-
Analyze the samples by reverse-phase HPLC with UV detection (e.g., at 254 nm).
-
Use a C18 column and a gradient elution method with mobile phases such as water and acetonitrile, with a neutral or near-neutral modifier if needed.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Confirm the identity of major degradants using LC-MS.
-
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation mechanisms discussed.
Acid-Catalyzed Deprotection
Caption: Mechanism of acid-catalyzed Boc group cleavage.
Base-Mediated Degradation
Caption: Potential degradation pathways under basic conditions.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5573-5585. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of α‐Ketoamides from β‐Ketonitriles and Primary Amines: A Catalyst‐Free Oxidative Decyanation–Amidation Reaction. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Watts, A. G., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(9), 1545-1551. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-191. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
-
Moof University. (2016, May 14). Amino Acid Oxidation Pathways (Part 6 of 10) - Amino Acids Degraded to α-Ketoglutarate (α-KG). YouTube. [Link]
-
Kalgutkar, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3369-3376. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. PubChem. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
-
Muchong. (n.d.). BOC protects amino acids, which is stable in what acidic (pH =?) Environment is stable. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
O'Brien, P., et al. (2015). Amine Protection and α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114-117. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. echemi.com [echemi.com]
- 8. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Maintaining Stereochemical Integrity of (S)-tert-Butyl 2-oxo-1-phenylethylcarbamate
Welcome to the technical support center for (S)-tert-butyl 2-oxo-1-phenylethylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this valuable chiral building block. As a key intermediate, its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This document provides in-depth troubleshooting advice, proactive protocols, and answers to frequently asked questions to help you prevent racemization and ensure the stereochemical integrity of your reactions.
Section 1: The Root Cause: Understanding the Mechanism of Racemization
Before troubleshooting, it is crucial to understand why this compound is susceptible to racemization. The core of the issue lies in the acidity of the proton on the α-carbon (the carbon adjacent to the ketone and attached to the nitrogen).
Under basic conditions, this α-proton can be abstracted to form a planar, achiral enolate intermediate.[1][2] This enolate is stabilized by resonance, delocalizing the negative charge onto the oxygen atom.[1] Once formed, this planar intermediate can be re-protonated from either face with equal probability. Protonation from one face regenerates the desired (S)-enantiomer, while protonation from the opposite face leads to the undesired (R)-enantiomer. This process, if allowed to reach equilibrium, results in a 1:1 mixture of both enantiomers, known as a racemic mixture, which is optically inactive.[1][3]
The key to preventing racemization is to either completely avoid conditions that promote enolate formation or to control the subsequent reaction of the enolate in a highly stereoselective manner.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Section 2: Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses common issues encountered during experiments in a question-and-answer format.
Q1: My reaction, which was run under basic conditions, resulted in a product with low or no optical activity. What are the most likely causes?
A1: This is a classic sign of significant racemization. The primary culprits are almost always a combination of an inappropriate base, elevated temperature, and/or prolonged reaction time. Strong bases, especially in protic solvents, readily deprotonate the α-carbon, establishing the racemization equilibrium shown in Section 1.
Causality:
-
Base Strength & Type: Strong, small bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) rapidly generate the enolate. Even weaker bases can cause racemization if the reaction is slow.
-
Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to deprotonation and accelerate the rate of equilibration between the enantiomers.
-
Reaction Time: The longer the chiral substrate is exposed to racemizing conditions, the more complete the conversion to a racemic mixture will be.
Solution: The solution is to shift from "thermodynamic" conditions that allow equilibrium to be reached, to "kinetic" conditions that are fast and irreversible, or at least minimize the time the enolate can exist.
| Parameter | Problematic Conditions (High Racemization Risk) | Recommended Conditions (Low Racemization Risk) |
| Base | NaOH, KOH, NaOEt, K-OtBu, DBU | Lithium diisopropylamide (LDA), LiHMDS, KHMDS, Diisopropylethylamine (DIPEA)[4] |
| Temperature | 0°C to reflux | -78°C (dry ice/acetone bath) to -40°C |
| Solvent | Protic (e.g., Ethanol, Methanol) | Aprotic (e.g., THF, Diethyl Ether, Toluene) |
| Addition Order | Base added to ketone, then slow addition of electrophile | Ketone added slowly to a solution of base and electrophile (if possible) |
| Reaction Time | > 4 hours | < 1 hour (monitor by TLC/LCMS) |
Pro-Tip: Using a strong, sterically hindered, non-nucleophilic base like LDA at cryogenic temperatures (e.g., -78°C) is the gold standard.[1][5] This allows for rapid and complete deprotonation to form the enolate, which can then be trapped by an electrophile before it has a chance to equilibrate.
Q2: I need to perform a reaction that requires enolate formation, such as an alkylation. How can I do this while preserving stereochemistry?
A2: This is an advanced application that requires stringent kinetic control. The goal is to generate the enolate quantitatively and have it react with your electrophile much faster than it can be re-protonated by any trace acid source.
Causality: The key is to deprotonate fully and irreversibly. Using an insufficient amount of a very strong base will leave some starting ketone present. The ketone (pKa ~19-20) is more acidic than the conjugate acid of the base (e.g., diisopropylamine, pKa ~36). This means the unreacted ketone can act as a proton source for the enolate, leading to racemization.
Solution:
-
Use a very strong, hindered base: LDA or other lithium amides are ideal. Use slightly more than 1 equivalent (e.g., 1.05-1.1 eq) to ensure complete deprotonation.
-
Strictly anhydrous and aprotic conditions: Any water or alcohol will protonate the enolate. Use freshly distilled solvents.
-
Low Temperature: Perform the entire sequence at -78°C.
-
Rapid Trapping: Add a reactive electrophile (e.g., benzyl bromide, methyl iodide) to the formed enolate solution immediately.[4] The reaction of the enolate with the electrophile should be much faster than any competing proton exchange.
Caption: Workflow for stereoretentive alkylation via kinetic control.
Q3: Can my starting material racemize during storage or workup?
A3: Yes, this is a distinct possibility. Racemization is not limited to the reaction itself.
Causality:
-
Storage: Although solid this compound is generally stable, exposure to basic or acidic vapors in a shared chemical cabinet over long periods could potentially initiate surface-level racemization. Storage in solution, especially in solvents like acetone which can facilitate proton exchange, is riskier.[6]
-
Workup: Aqueous workups using basic solutions (e.g., sodium bicarbonate or carbonate washes) can cause racemization if the exposure is prolonged. Similarly, chromatography on basic alumina can be problematic.
Solution:
-
Storage: Store the compound as a solid in a tightly sealed container, preferably in a refrigerator or freezer and under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Workup:
-
Use neutral or mildly acidic washes (e.g., saturated ammonium chloride, cold dilute HCl, brine).
-
Minimize the time your compound is in contact with any basic aqueous layers.
-
Use silica gel for chromatography, as it is generally slightly acidic and less likely to cause racemization compared to alumina.
-
Dry your organic layers thoroughly (e.g., with MgSO₄ or Na₂SO₄) and remove the solvent promptly under reduced pressure at low temperatures.
-
Section 3: Proactive Strategies & Recommended Protocols
Protocol 1: General Procedure for a Low-Temperature, Base-Mediated Reaction
This protocol provides a template for reacting this compound with an electrophile under conditions designed to minimize racemization.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Solvent and Reagent Preparation: Use anhydrous tetrahydrofuran (THF), freshly distilled or from a solvent purification system. Ensure all other reagents are anhydrous.
-
Cooling: Cool the flask to -78°C using a dry ice/acetone bath.
-
Base Addition: Through the septum, add a solution of lithium diisopropylamide (LDA) (1.05 eq.) in THF to the flask.
-
Substrate Addition: Prepare a solution of this compound (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring LDA solution at -78°C over 15-20 minutes.
-
Enolate Formation: Allow the resulting solution to stir at -78°C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Electrophile Addition: Add the electrophile (1.1 eq.), either neat or as a solution in anhydrous THF, dropwise to the enolate solution while maintaining the temperature at -78°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching small aliquots for LC-MS analysis.
-
Quenching: Once the reaction is complete (typically < 1 hour), quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Verifying the stereochemical purity of your product is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.[8][9]
-
Sample Preparation: Prepare a standard of the racemic material to establish the retention times of both enantiomers. Dissolve a small amount of the (S)-starting material in a vial with a basic solvent (e.g., THF with a drop of DBU) and let it stand for a few hours to racemize. Prepare a separate solution of your reaction product at a concentration of ~1 mg/mL in the mobile phase.
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA) are often effective for this class of compounds.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 or 254 nm[10]
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the racemic standard. You should see two separated peaks corresponding to the (R) and (S) enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers in your sample chromatogram.
-
-
Calculation: Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the role of the tert-butoxycarbonyl (Boc) protecting group? A: The Boc group is an acid-labile protecting group for the amine.[11] It prevents the nitrogen from acting as a nucleophile or base. While it is electronically withdrawing, its effect on the acidity of the α-proton is less pronounced than that of other groups, but any N-acyl group will increase the acidity of the adjacent C-H bond compared to a simple ketone.
Q: Are there alternative protecting groups that might offer better stability against racemization? A: While the Boc group is common, other protecting groups can be considered. Groups that are less electron-withdrawing might slightly decrease the acidity of the α-proton, but the primary driver of racemization is the presence of the carbonyl group. In peptide synthesis, where racemization is a major concern, specialized protecting groups are sometimes used, but for general synthesis, controlling reaction conditions is far more effective than changing the protecting group.[12][13]
Q: Can I use protic solvents like ethanol for my reaction? A: It is strongly discouraged. Protic solvents can act as a proton shuttle, facilitating the equilibrium between the ketone and the enol/enolate forms, which is the direct pathway for racemization.[14] Always use anhydrous aprotic solvents like THF, diethyl ether, or toluene for reactions involving the α-carbon of this compound.
Section 5: References
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]
-
12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Racemization of Chiral Carbonyl Compounds. YouTube. Available at: [Link]
-
III Enolate Chemistry. University of St. Thomas. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra. SciSpace. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]
-
Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 163061-19-6|(S)-tert-Butyl (2-oxo-1-phenylethyl)carbamate|BLD Pharm [bldpharm.com]
- 8. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. peptide.com [peptide.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Aqueous Workup for Reactions Involving (S)-tert-butyl 2-oxo-1-phenylethylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-tert-butyl 2-oxo-1-phenylethylcarbamate. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) regarding the critical aqueous workup stage of reactions involving this chiral α-amino aldehyde. Our focus is on maintaining chemical integrity and, most importantly, preserving the stereochemical purity of your target molecules.
Introduction: The Challenge of Preserving Chirality
This compound, also known as N-Boc-(S)-phenylalaninal, is a valuable chiral building block in synthetic organic chemistry. The presence of a Boc-protecting group offers stability under many conditions, but the aldehyde functionality, coupled with an adjacent stereocenter, presents a significant challenge during aqueous workup: the risk of epimerization. The acidic α-proton is susceptible to abstraction under both basic and, to a lesser extent, acidic conditions, which can lead to racemization and compromise the stereochemical integrity of your product.[1][2][3] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-Boc protecting group during a typical aqueous workup?
A1: The tert-butyloxycarbonyl (Boc) group is generally stable to neutral and basic conditions encountered during a standard aqueous workup. It is, however, labile under strong acidic conditions (pH < 2), which are typically avoided for this substrate due to the high risk of epimerization of the adjacent stereocenter.[4] The primary concern during the workup of N-Boc-(S)-phenylalaninal is not the stability of the Boc group, but the preservation of the chiral center.
Q2: I've noticed a significant loss of optical purity in my product after workup. What is the most likely cause?
A2: The most probable cause is epimerization at the α-carbon. This occurs when the proton at the stereocenter is abstracted, forming a planar enolate intermediate, which can then be re-protonated from either face, leading to a mixture of enantiomers.[1][2] This process can be catalyzed by both acids and bases. Therefore, it is crucial to avoid prolonged exposure to even mild bases (like saturated sodium bicarbonate) or strong acids during the aqueous extraction process.
Q3: Can I use a strong base like sodium hydroxide to neutralize acidic reagents in the workup?
A3: It is strongly advised not to use strong bases such as sodium hydroxide. The use of a strong base will significantly increase the rate of enolization and subsequent epimerization of the α-chiral center.[3] A milder base, such as a saturated or semi-saturated solution of sodium bicarbonate, should be used cautiously and for the shortest time necessary.
Q4: My reaction mixture has formed a stubborn emulsion during extraction. How can I resolve this?
A4: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Here are a few troubleshooting steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.[5]
Troubleshooting Guides for Common Reactions
Case Study 1: Dess-Martin Periodinane (DMP) Oxidation to Synthesize this compound
The Dess-Martin oxidation is a mild and efficient method for oxidizing the corresponding N-Boc-(S)-phenylalaninol to the target aldehyde.[6] However, the workup requires careful handling to remove iodine-containing byproducts without inducing epimerization.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Aldehyde | Incomplete reaction or degradation during workup. | Ensure the reaction has gone to completion by TLC. During workup, use a pre-chilled, buffered quenching solution to minimize reaction time. |
| Presence of Aromatic Impurities in NMR | Incomplete removal of iodine-containing byproducts (e.g., 2-iodoxybenzoic acid). | The standard quench with saturated NaHCO₃ and Na₂S₂O₃ is effective. Ensure sufficient mixing and adequate phase separation. A second wash may be necessary.[7][8] |
| Loss of Optical Purity | Epimerization due to prolonged exposure to the basic bicarbonate quench. | Minimize the time the organic layer is in contact with the basic aqueous phase. Work quickly and efficiently. Consider using a phosphate buffer at pH ~7.5 as an alternative quenching agent. |
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to 0 °C.
-
Prepare a quenching solution of saturated aqueous sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃) in a 1:1 ratio.
-
Slowly add the cold quenching solution to the reaction mixture with vigorous stirring until the yellow color of iodine dissipates.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at a low temperature (<30 °C).
Case Study 2: Reduction of this compound with Sodium Borohydride
Reduction of the aldehyde to the corresponding alcohol, N-Boc-(S)-phenylalaninol, is a common transformation. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose.[9][10]
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent or deactivation of NaBH₄. | Use a slight excess of NaBH₄ (1.1-1.5 equivalents). Ensure the solvent (typically methanol or ethanol) is dry. |
| Formation of Borate Esters | Reaction of the product alcohol with borane intermediates. | The workup with a mild acid will hydrolyze these esters. |
| Difficulty Extracting the Product Alcohol | The product alcohol has some water solubility. | Use a more polar organic solvent for extraction, such as ethyl acetate. Perform multiple extractions (3-5 times) to ensure complete recovery. A final brine wash will help to remove dissolved water from the organic phase. |
-
After the reaction is complete (TLC), cool the mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄ and any borate intermediates. This avoids strongly acidic conditions.
-
Stir for 10-15 minutes.
-
Remove the bulk of the organic solvent (e.g., methanol) under reduced pressure.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3-5x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate in vacuo to yield the product alcohol.
Case Study 3: Grignard Reaction with this compound
The addition of a Grignard reagent to the aldehyde can create a new stereocenter, making the diastereoselectivity of the reaction and the preservation of the existing stereocenter paramount.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity | Poor facial selectivity during the nucleophilic attack. | This is highly dependent on the Grignard reagent and reaction conditions (temperature, solvent, additives). This guide focuses on the workup. |
| Epimerization of Starting Material | The Grignard reagent itself is a strong base and can deprotonate the α-proton of the unreacted aldehyde. | Add the aldehyde solution slowly to the Grignard reagent at low temperature (-78 °C) to ensure the nucleophilic addition is much faster than deprotonation. |
| Product Degradation during Workup | The resulting secondary alcohol can be sensitive to acidic conditions, potentially leading to elimination. | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid like HCl.[11][12] This provides a proton source to neutralize the magnesium alkoxide without creating a strongly acidic environment. |
-
Upon completion, cool the reaction mixture to 0 °C.
-
Slowly add pre-chilled saturated aqueous NH₄Cl solution to quench the reaction.
-
Allow the mixture to warm to room temperature and stir until the salts are mostly dissolved.
-
Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
If a precipitate persists, it may be necessary to filter the biphasic mixture through Celite® before separating the layers.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References
-
Colombo, E., Boselli, M. F., Fattalini, M., Chiroli, V., Rossi, S., & Benaglia, M. (2025). Photocatalytic Addition of N-Oxazolidinone Radicals to Arenes and Heteroarenes in Batch and in Flow Mode. Organic Letters, 27(44), 12276-12280. [Link]
-
Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. [Link]
-
LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5050210, tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]
- Google Patents. (2014).
-
Beyond Benign. (2013). Greener Grignard Reaction. [Link]
-
PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved January 23, 2026, from [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved January 23, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). EP0173921B1 - Process for the racemization of an alpha-amino acid.
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved January 23, 2026, from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?[Link]
-
National Institutes of Health. (n.d.). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved January 23, 2026, from [Link]
-
Macmillan Group - Princeton University. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. [Link]
-
PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Chem-Station Int. Ed. (2014). Dess-Martin Oxidation. [Link]
-
ResearchGate. (n.d.). tert -Butoxycarbonylation of Amino Acids and their Derivatives: N-tert -Butoxycarbonyl-l-phenylalanine. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. Retrieved January 23, 2026, from [Link]
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- 1. Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for asymmetric Mannich reactions involving carbamates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing asymmetric Mannich reactions involving carbamate-protected electrophiles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing you with the tools to troubleshoot and optimize your reactions effectively.
The asymmetric Mannich reaction is a cornerstone for synthesizing chiral β-amino carbonyl compounds, which are pivotal building blocks for pharmaceuticals and natural products.[1][2] However, achieving high yield, diastereoselectivity, and enantioselectivity can be challenging. This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a comprehensive Frequently Asked Questions (FAQs) section for proactive optimization.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the asymmetric Mannich reaction with carbamate-protected imines. Each issue is presented with potential causes and actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis, you find little to no desired Mannich product.
Possible Cause 1: Imine Instability Carbamate-protected imines, especially those derived from aliphatic aldehydes, can be unstable and prone to decomposition or oligomerization before they can react.[3][4] This is one of the most significant hurdles in these reactions.
-
Solution: In Situ Imine Generation. The most robust solution is to generate the reactive imine in situ from a stable, easily handled precursor.[5] α-Amido sulfones are excellent for this purpose. They react with a base to eliminate the sulfinate group, releasing the N-carbamoyl imine directly into the catalytic cycle.[3][4] This strategy ensures a low, steady concentration of the reactive electrophile, minimizing side reactions.
Possible Cause 2: Ineffective Catalyst or Catalyst Deactivation The chosen catalyst may not be active enough for your specific substrates, or it may be deactivated by impurities (e.g., water, acid/base).
-
Solution: Catalyst Screening and Rigorous Conditions.
-
Catalyst Choice: Bifunctional catalysts, such as thiourea-cinchona alkaloids, are often highly effective as they can activate both the nucleophile (via the basic amine) and the electrophile (via the thiourea hydrogen-bonding motif).[1][3] For other systems, chiral phosphoric acids or proline and its derivatives can also be highly effective.[6]
-
Drying: Ensure all reagents and solvents are scrupulously dried. Molecular sieves are recommended.
-
Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation or reaction with atmospheric moisture.
-
Possible Cause 3: Incorrect Base or pKa Mismatch The base may be too weak to generate the nucleophilic enolate or too strong, leading to side reactions or catalyst deprotonation. The basicity of the amine used can also significantly impact the reaction outcome.[7]
-
Solution: Base Optimization. The choice of base is critical. For reactions involving α-amido sulfones, a base is required to trigger the elimination to form the imine.[3] In direct Mannich reactions, the catalyst itself may serve as the base, or a co-catalyst base may be needed. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU, DIPEA) to find the optimal conditions.
Issue 2: Poor Enantioselectivity (Low ee)
The reaction works, but the product is nearly racemic. This indicates a failure in the stereochemical control.
Possible Cause 1: Suboptimal Temperature Enantioselectivity is highly dependent on the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Higher temperatures can provide enough energy to overcome this barrier, leading to racemization.
-
Solution: Lower the Reaction Temperature. Decreasing the temperature is one of the most effective ways to enhance enantioselectivity.[8] Reactions are commonly run at 0 °C, -20 °C, or even as low as -78 °C. This change favors the lower-energy transition state, leading to a higher enantiomeric excess of the desired product.
Possible Cause 2: Poor Catalyst-Substrate Match The chiral pocket of the catalyst is not effectively differentiating between the pro-chiral faces of the nucleophile or electrophile.
-
Solution: Re-evaluate the Catalyst System.
-
Catalyst Family: If a proline-based catalyst gives low ee, consider switching to a Cinchona alkaloid-based system, or vice-versa.[1][6]
-
Catalyst Modification: Within a catalyst family, small structural changes can have a large impact. For example, modifying the substituents on the thiourea moiety or the cinchona alkaloid backbone can fine-tune the steric and electronic environment, improving enantiocontrol.[1]
-
Solvent Effects: The solvent can influence the catalyst's conformation and the stability of the transition states. Screen a range of solvents with varying polarities (e.g., Toluene, CH₂Cl₂, MTBE, THF). Ethereal solvents have proven crucial in many cases.[9]
-
Issue 3: Poor Diastereoselectivity (Low dr)
When two chiral centers are formed, a mixture of diastereomers is often obtained.
Possible Cause 1: Insufficient Facial Selectivity The approach of the nucleophile to the electrophile is not being effectively controlled by the catalyst and substrate structures.
-
Solution: Optimize Steric and Electronic Factors.
-
Temperature: As with enantioselectivity, lowering the reaction temperature often improves diastereoselectivity by favoring the kinetically preferred product.[8][10]
-
Ligand/Catalyst Tuning: For metal-catalyzed reactions, modifying the ligand can dramatically switch diastereoselectivity. For organocatalyzed reactions, changing substituents on the catalyst can influence the transition state geometry.[8]
-
Protecting Groups: The size of the carbamate protecting group (e.g., Boc vs. Cbz) and other substrate protecting groups can influence the steric bias of the reaction.
-
Possible Cause 2: Product Epimerization If one of the newly formed stereocenters is labile (e.g., adjacent to a carbonyl), it can epimerize under the reaction conditions, leading to a thermodynamic mixture of diastereomers.
-
Solution 1: Kinetic Quenching. Quench the reaction quickly and at low temperature before epimerization can occur.
-
Solution 2: Leverage Crystallization-Induced Diastereomer Transformation (CIDT). This advanced technique exploits the different solubilities of the product diastereomers.[9] By choosing a solvent system where only the desired diastereomer is insoluble (e.g., a mixture of ether and pentanes), it will crystallize out of solution. As it does, the remaining (undesired) diastereomer in solution, which is in equilibrium with the starting materials or itself via epimerization, will convert to the desired, less soluble diastereomer to maintain equilibrium (Le Châtelier's principle), eventually leading to a high yield and excellent diastereomeric ratio of a single isomer.[9]
Issue 4: Difficult Product Purification
The crude reaction mixture is complex, and isolating the pure Mannich adduct is challenging.
Possible Cause 1: Hydrolysis on Silica Gel Imines and some Mannich adducts can be sensitive to the acidic nature of standard silica gel, leading to decomposition or streaking during column chromatography.[11]
-
Solution: Modify Chromatographic Conditions.
-
Neutralize Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase column for purification.
-
Possible Cause 2: Similar Polarity of Product and Starting Materials
-
Solution: Acid-Base Extraction. The Mannich product contains a basic nitrogen atom. An acidic wash (e.g., dilute HCl) can protonate the product, pulling it into the aqueous layer while leaving uncharged organic starting materials behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.
Part 2: Frequently Asked Questions (FAQs) for Optimization
This section provides answers to common questions regarding the proactive design and optimization of asymmetric Mannich reactions with carbamates.
Q1: How do I select the right catalyst for my reaction?
A1: Catalyst selection is substrate-dependent and often requires screening. However, some general principles apply:
-
Bifunctional Catalysts: For reactions involving pronucleophiles like ketones or β-dicarbonyls, bifunctional catalysts like thiourea-cinchona alkaloids are an excellent starting point.[1][3] They organize both reaction partners in the transition state, leading to high stereocontrol.
-
Proline and Derivatives: L-proline and its derivatives are effective for reactions involving aldehydes as the nucleophile.[6] They operate via an enamine-based mechanism.
-
Chiral Phosphoric Acids (CPAs): CPAs are powerful Brønsted acid catalysts that can activate the imine electrophile towards nucleophilic attack. They are particularly effective for reactions with electron-rich nucleophiles.[6]
Q2: What is the optimal solvent for the reaction?
A2: The solvent choice is critical and can influence yield, enantioselectivity, and diastereoselectivity. There is no single "best" solvent. A screening process is essential.
| Solvent Class | Typical Examples | General Effects & Considerations |
| Ethereal | Diethyl Ether, MTBE, THF | Often excellent for high stereoselectivity. Lower polarity can stabilize the hydrogen-bonded transition state. Crucial for enabling Crystallization-Induced Diastereomer Transformation (CIDT).[9] |
| Halogenated | Dichloromethane (DCM), Chloroform | Good solvating power, but can sometimes lead to lower selectivity compared to ethereal or non-polar solvents.[9] |
| Aromatic | Toluene, Xylene | Generally non-polar. Often a good choice for achieving high enantioselectivity. |
| Polar Aprotic | Acetonitrile (MeCN), DMF | Generally not recommended as a first choice. High polarity can disrupt the key hydrogen-bonding interactions in the catalyst-substrate complex, leading to lower selectivity. |
Q3: Why is temperature control so important?
A3: Temperature directly influences both reaction rate and selectivity. According to the Eyring equation, the ratio of enantiomers or diastereomers is exponentially related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the competing transition states and inversely related to the temperature. Lowering the temperature amplifies the effect of this energy difference, leading to higher selectivity.[8] While lower temperatures improve selectivity, they also decrease the reaction rate, so a balance must be found.
Q4: Should I use a pre-formed imine or generate it in situ?
A4: For carbamate-protected imines, in situ generation is almost always the superior strategy.[3][4][5] The instability of these imines is a major source of low yields and side products.[4] Using stable precursors like α-amido sulfones provides operational simplicity and ensures that the highly reactive imine is generated slowly and consumed immediately, preventing decomposition.[5]
Part 3: Protocols and Visual Guides
General Experimental Protocol: Asymmetric Mannich Reaction with In Situ Imine Generation
This protocol is a representative example based on the work of Deng and co-workers for the reaction of an aldehyde with an α-amido sulfone.[3]
-
Preparation: To a flame-dried vial under an Argon atmosphere, add the chiral thiourea catalyst (e.g., a 9-thiourea cinchona alkaloid, 0.02 mmol, 10 mol%).
-
Reagent Addition: Add the α-amido sulfone (0.2 mmol, 1.0 equiv) and the aldehyde nucleophile (1.0 mmol, 5.0 equiv).
-
Solvent: Add the chosen anhydrous solvent (e.g., MTBE, 1.0 mL).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or a suitable cooling bath.
-
Initiation: Add the base (e.g., saturated aqueous K₂CO₃, 0.2 mL) and stir the reaction vigorously. The use of a biphasic system can be beneficial in some cases.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to several days.
-
Workup: Once the reaction is complete, quench with water or saturated NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (often on silica gel pre-treated with 1% Et₃N) to afford the desired Mannich adduct.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Visual Workflow and Logic Diagrams
References
-
Song, J., Shih, H.-W., & Deng, L. (2007). Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Organic Letters, 9(4), 603–606. [Link]
-
Grayson, J. I., & Miller, S. J. (2022). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 144(1), 166–172. [Link]
-
Rachwalski, M., Buchcic-Szychowska, A., & Leśniak, S. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry, 13(10), 1762. [Link]
-
Buchler GmbH. Asymmetric Mannich Reaction. [Link]
-
Song, J., & Deng, L. (2007). Asymmetric Mannich reactions with in situ generation of carbamate-protected imines by an organic catalyst. Brandeis University. [Link]
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Martins, J. E. D., & de Alaniz, J. R. (2018). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 6, 55. [Link]
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Ting, A., & Scheidt, K. A. (2007). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 36(1), 40-49. [Link]
-
Zhang, J., et al. (2020). Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. Organic & Biomolecular Chemistry, 18(23), 4429-4433. [Link]
-
Feng, X., et al. (2011). Highly Diastereoselective Switchable Enantioselective Mannich Reaction of Glycine Derivatives with Imines. Journal of the American Chemical Society, 133(12), 4352–4355. [Link]
-
Li, Z., & Li, C.-J. (2004). Transition Metal Salt-Catalyzed Direct Three-Component Mannich Reactions of Aldehydes, Ketones, and Carbamates: Efficient Synthesis of N-Protected β-Aryl-β-Amino Ketone Compounds. The Journal of Organic Chemistry, 69(23), 7910–7913. [Link]
-
ResearchGate. (n.d.). Substrate scope for the reaction of carbamates. [Link]
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Chandrasekhar, S., et al. (2013). Efficient Catalysts for Asymmetric Mannich Reactions. Advanced Synthesis & Catalysis, 355(13), 2533-2539. [Link]
-
ResearchGate. (n.d.). Study of the effect of the temperature on the diastereoselectivity of the reaction. [Link]
-
Galzerano, P., et al. (2010). Controlling stereoselectivity in the aminocatalytic enantioselective Mannich reaction of aldehydes with in situ generated N-carbamoyl imines. Chemistry, 16(20), 6069-76. [Link]
-
Anderson, J. C., et al. (2005). Scope and limitations of the nitro-Mannich reaction for the stereoselective synthesis of 1,2-diamines. The Journal of Organic Chemistry, 70(2), 549-55. [Link]
-
Reddit. (2016). Purification issues. r/chemistry. [Link]
-
ResearchGate. (n.d.). Substrate scope of the Mannich reaction. [Link]
-
Rachwalski, M., & Leśniak, S. (2019). Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. Molecules, 24(18), 3349. [Link]
-
Zhang, X., et al. (2019). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers, 6(1), 67-76. [Link]
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Hellmann, H., & Opitz, G. (1960). Mannich reactions in high-boiling solvents. Journal of the Chemical Society C: Organic, 375-377. [Link]
-
Drabik, P., et al. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(36), 21415-21429. [Link]
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Validation & Comparative
A Tale of Two Strategies: Evans Auxiliaries vs. Chiral Aldehydes in Asymmetric Synthesis
A Senior Application Scientist's Guide to Stereocontrolled Carbon-Carbon Bond Formation
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. For researchers in drug development and the broader scientific community, the ability to selectively generate a single enantiomer of a chiral molecule is often the linchpin of a successful synthetic campaign. Two powerful strategies have emerged as cornerstones in this endeavor: the use of covalently-bound chiral auxiliaries, exemplified by the venerable Evans oxazolidinones, and the deployment of chiral pool-derived starting materials, such as α-amino aldehydes.
This guide provides an in-depth comparison of these two distinct yet complementary approaches to asymmetric synthesis. We will delve into the mechanistic underpinnings, practical applications, and strategic considerations of employing Evans auxiliaries versus utilizing chiral aldehydes like (S)-tert-butyl 2-oxo-1-phenylethylcarbamate (N-Boc-L-phenylalaninal).
The Evans Auxiliary: A Paradigm of Substrate Control
Introduced by David A. Evans and his research group, the oxazolidinone-based chiral auxiliaries have become a robust and reliable tool for asymmetric synthesis.[1] The core principle of this approach is substrate control: a chiral auxiliary is temporarily appended to a prochiral substrate, guiding the stereochemical outcome of a subsequent reaction. Following the transformation, the auxiliary is cleaved and can often be recovered.
The power of the Evans auxiliary lies in its ability to confer a high degree of facial selectivity to enolates derived from N-acylated oxazolidinones. The rigid, predictable conformation of the acyloxazolidinone, coupled with the steric hindrance imposed by the substituent at the 4-position (e.g., isopropyl or benzyl), effectively shields one face of the enolate, directing incoming electrophiles to the opposite side.
Mechanism of Action: The Aldol Reaction
The Evans aldol reaction is a classic example of this principle in action. Formation of a boron enolate, followed by reaction with an aldehyde, proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state.[2][3] The stereochemical outcome is dictated by the conformation of the oxazolidinone, which minimizes dipole-dipole interactions between the two carbonyl groups, and the steric demand of the substituent on the auxiliary.[2][3] This typically results in the formation of the syn-aldol product with excellent diastereoselectivity.[2]
Caption: Workflow for an Evans Asymmetric Aldol Reaction.
Key Features of Evans Auxiliaries:
-
High Diastereoselectivity: Often achieve >99% diastereomeric excess in a wide range of reactions, including alkylations, aldol additions, and Diels-Alder reactions.[1]
-
Predictable Stereochemistry: The stereochemical outcome is reliably controlled by the choice of the (R)- or (S)-auxiliary and the reaction conditions.
-
Versatility: Applicable to the synthesis of a diverse array of chiral building blocks, including carboxylic acids, alcohols, and aldehydes.
-
Recoverable Auxiliary: The chiral auxiliary can often be recovered in high yield, which is a key consideration for cost-effectiveness in large-scale synthesis.[4]
Chiral α-Amino Aldehydes: Leveraging the Chiral Pool
An alternative strategy in asymmetric synthesis is to utilize starting materials that are already enantiomerically pure. The "chiral pool" refers to the collection of readily available, inexpensive chiral compounds from natural sources, such as amino acids, carbohydrates, and terpenes. This compound, derived from L-phenylalanine, is a prime example of a chiral building block from this pool.
In this approach, the inherent chirality of the starting material is used to influence the stereochemistry of newly formed stereocenters. Unlike the Evans auxiliary method, the chiral moiety is an integral part of the final molecule or a direct precursor to it, rather than a temporary appendage.
Reactions of Chiral α-Amino Aldehydes
N-Boc protected α-amino aldehydes are versatile intermediates in asymmetric synthesis. They can act as electrophiles in a variety of carbon-carbon bond-forming reactions. For instance, in organocatalyzed aldol reactions, the chiral aldehyde can react with a ketone enamine intermediate to generate β-hydroxy-α-amino acid derivatives with high diastereo- and enantioselectivity.[5][6]
Caption: Organocatalytic Aldol Reaction with a Chiral α-Amino Aldehyde.
Key Features of the Chiral Aldehyde Strategy:
-
Atom Economy: The chirality is incorporated directly into the product skeleton, avoiding the need to attach and remove an auxiliary.
-
Synthetic Efficiency: Can lead to shorter synthetic routes by starting with a more complex, enantiopure building block.
-
Access to Diverse Structures: Provides a direct route to valuable chiral synthons like β-hydroxy-α-amino acids.
-
Catalytic Approaches: Often employed in organocatalytic or metal-catalyzed reactions, which can be more environmentally benign than stoichiometric methods.[6]
Head-to-Head Comparison
| Feature | Evans Auxiliary | Chiral α-Amino Aldehyde |
| Principle | Substrate control via a recoverable auxiliary | Utilization of a chiral pool starting material |
| Stereocontrol | High and predictable diastereoselectivity | Stereoselectivity depends on the reaction and catalyst |
| Versatility | Broad applicability in enolate chemistry | Primarily used as an electrophile in C-C bond formation |
| Atom Economy | Lower, due to attachment and removal of the auxiliary | Higher, as the chiral unit is part of the product |
| Synthetic Steps | Requires additional steps for auxiliary attachment/cleavage | Potentially shorter synthetic routes |
| Cost | Cost of the auxiliary (though often recoverable) | Cost of the chiral starting material |
| Predictability | Generally highly predictable outcomes | Outcome can be more sensitive to reaction conditions |
Experimental Protocols
Representative Protocol: Evans Asymmetric Aldol Reaction
Objective: To synthesize a β-hydroxy carboxylic acid derivative with high diastereoselectivity.
Step 1: Acylation of the Evans Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the crude product by flash chromatography to yield the N-propionyloxazolidinone.
Step 2: Boron-Mediated Aldol Reaction
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the desired aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 buffer and methanol.
-
Concentrate the mixture and purify the aldol adduct by flash chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the aldol adduct (1.0 eq) in a 2:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench with aqueous sodium sulfite and extract the product. The auxiliary can be recovered from the organic layer.
Representative Protocol: Organocatalytic Aldol Reaction with a Chiral α-Amino Aldehyde
Objective: To synthesize a protected anti-β-hydroxy-α-amino aldehyde.[5]
Step 1: The Aldol Reaction
-
To a solution of this compound (1.0 eq) in DMSO, add the ketone (e.g., acetone, 10 eq).
-
Add L-proline (0.2 eq) as the organocatalyst.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aldol product.
Conclusion
Both the Evans auxiliary and the chiral α-amino aldehyde strategies offer powerful and effective solutions for asymmetric synthesis. The choice between them is often a matter of synthetic strategy and the specific target molecule.
The Evans auxiliary approach is a testament to the power of substrate control, offering a highly reliable and predictable method for a wide range of transformations. Its main drawback is the need for additional steps to install and remove the auxiliary.
Conversely, the use of chiral building blocks like this compound embodies a more atom-economical and potentially shorter synthetic route. This strategy is particularly well-suited for the synthesis of molecules that contain the chiral fragment of the starting material, such as α-amino acid derivatives.
Ultimately, a deep understanding of both methodologies provides the modern synthetic chemist with a versatile toolkit to tackle the challenges of asymmetric synthesis and advance the frontiers of drug discovery and materials science.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc., 103(8), 2127–2129.
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Córdova, A., Notz, W., & Barbas III, C. F. (2002). Direct Organocatalytic Asymmetric Aldol Reactions of α-Amino Aldehydes: Expedient Syntheses of Highly Enantiomerically Enriched anti-β-Hydroxy-α-amino Acids. Organic Letters, 4(12), 2043–2046.
- List, B., Pojarliev, P., & Martin, H. J. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Accounts of Chemical Research, 34(7), 555-565.
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
eGyanKosh. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Diastereomers of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate Derivatives
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. Consequently, their differentiation is paramount. This guide provides an in-depth comparison of spectroscopic data for diastereomers of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate derivatives, offering researchers and drug development professionals a practical framework for their analysis.
The focal point of this guide is a model system wherein a new stereocenter is introduced into this compound, leading to the formation of two diastereomers. We will explore how nuclear magnetic resonance (NMR) spectroscopy, vibrational circular dichroism (VCD), and electronic circular dichroism (ECD) can be leveraged to distinguish between these diastereomers, supported by experimental protocols and theoretical insights.
Section 1: The Foundational Role of NMR Spectroscopy in Diastereomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules. In the context of diastereomers, NMR is particularly powerful due to the non-equivalent chemical environments of corresponding nuclei in each isomer.[1][2] This non-equivalence translates to discernible differences in their NMR spectra, most notably in chemical shifts and coupling constants.
The Principle of Diastereotopicity
The key to distinguishing diastereomers via NMR lies in the concept of diastereotopicity.[1] Protons or other nuclei in one diastereomer are in a different chemical environment compared to the corresponding nuclei in the other diastereomer. This results in distinct signals for each diastereomer in the NMR spectrum.[1] For instance, the protons adjacent to a chiral center will exhibit different chemical shifts in each diastereomer.[1]
Comparative ¹H NMR Data
Consider the hypothetical diastereomers, (1S,2R)- and (1S,2S)-tert-butyl 2-oxo-1-phenyl-3-methylbutylcarbamate, formed by the introduction of a methyl group at the C3 position. The ¹H NMR spectra of a mixture of these diastereomers would be expected to show two distinct sets of signals for the protons near the newly formed stereocenter.
Table 1: Comparative ¹H NMR Data for Diastereomers of this compound Derivatives
| Proton | (1S,2R)-Diastereomer (Predicted δ, ppm) | (1S,2S)-Diastereomer (Predicted δ, ppm) |
| H1 (methine) | ~ 5.2 | ~ 5.4 |
| H3 (methine) | ~ 2.8 | ~ 3.0 |
| CH₃ (doublet) | ~ 1.1 | ~ 1.2 |
| tert-butyl | 1.45 (s, 9H) | 1.45 (s, 9H) |
| Phenyl | 7.2-7.4 (m, 5H) | 7.2-7.4 (m, 5H) |
Note: The predicted chemical shifts are illustrative and will vary based on the specific derivative.
The diastereomeric ratio can be determined by integrating a pair of well-resolved signals corresponding to each diastereomer.[3] For accurate quantification, it is crucial to use fully relaxed ¹H NMR signals.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diastereomeric mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis)
-
Number of Scans: 16-64, depending on concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Analysis: Identify and assign the distinct signals for each diastereomer. Integrate a pair of non-overlapping signals to determine the diastereomeric ratio.
Section 2: Probing Absolute Configuration with Chiroptical Spectroscopy
While NMR provides invaluable information about the relative stereochemistry and diastereomeric ratio, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of chiral molecules.[5][6][7][8]
Vibrational Circular Dichroism (VCD): A Sensitive Probe of 3D Structure
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][9] This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide a unique fingerprint for each diastereomer.[5][10]
Key Advantages of VCD:
-
Rich Spectral Information: VCD spectra contain numerous bands corresponding to vibrational transitions, offering a wealth of structural information.[7]
-
Solution-State Analysis: VCD allows for the determination of absolute configuration in solution, which is often more relevant to biological activity than the solid-state structure.[11]
-
No Chromophore Required: Unlike ECD, VCD can be applied to molecules that lack a UV-Vis chromophore.[7][9]
Electronic Circular Dichroism (ECD): Leveraging Electronic Transitions
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions.[6][12][13] The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.[8][14]
Table 2: Comparative Chiroptical Data for Diastereomers
| Spectroscopic Technique | (1S,2R)-Diastereomer | (1S,2S)-Diastereomer |
| VCD | Predicted to show a specific pattern of positive and negative bands in the 1800-1000 cm⁻¹ region, particularly for the C=O and N-H vibrational modes. | Predicted to exhibit a distinctly different, and in some regions, mirror-image-like VCD spectrum compared to the (1S,2R)-diastereomer. |
| ECD | Expected to display Cotton effects (positive or negative peaks) corresponding to the n→π* and π→π* transitions of the phenyl and carbonyl chromophores. | The sign and intensity of the Cotton effects are expected to differ significantly from the (1S,2R)-diastereomer due to the different spatial arrangement of the chromophores.[12] |
Experimental Workflow for Chiroptical Analysis
The following diagram illustrates a typical workflow for the chiroptical analysis of diastereomers.
Caption: Experimental and computational workflow for the determination of absolute configuration of diastereomers using VCD and ECD spectroscopy.
Experimental Protocols
VCD Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 150-200 µL of a suitable solvent (e.g., CDCl₃). The concentration should be high enough to yield a good signal-to-noise ratio.[9]
-
Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator.
-
Data Acquisition: Acquire the VCD and IR spectra simultaneously over the desired spectral range (e.g., 2000-800 cm⁻¹).
-
Data Processing: Subtract the solvent spectrum and perform baseline correction.
ECD Spectroscopy
-
Sample Preparation: Prepare a solution of the purified diastereomer in a suitable solvent (e.g., methanol, acetonitrile) with a concentration that gives a UV absorbance of approximately 1.0 at the λₘₐₓ.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the sample over the appropriate wavelength range (e.g., 400-200 nm).
-
Data Processing: Subtract the solvent baseline and convert the signal to molar ellipticity [θ] or differential extinction coefficient (Δε).
Section 3: Synthesis and Separation of Diastereomers
The ability to perform a comparative spectroscopic analysis hinges on the successful synthesis and separation of the diastereomers.
General Synthetic Approach
A common strategy to introduce a new stereocenter is through the diastereoselective reaction of an enolate derived from the parent compound, this compound, with an electrophile. The choice of reagents and reaction conditions will influence the diastereomeric ratio of the product.
Purification
Flash column chromatography is a standard and effective method for the separation of diastereomers. Due to their different physical properties, diastereomers will exhibit different retention times on a silica gel column, allowing for their isolation.
The following diagram illustrates the general logic of diastereomer synthesis and separation.
Caption: Logical flow from starting material to isolated diastereomers for spectroscopic analysis.
Conclusion
The unambiguous differentiation and structural elucidation of diastereomers are critical in modern chemical research and development. This guide has demonstrated that a multi-pronged spectroscopic approach, integrating the strengths of NMR, VCD, and ECD, provides a robust and reliable framework for this purpose. While NMR excels at determining relative stereochemistry and diastereomeric ratios, VCD and ECD are indispensable for the assignment of absolute configuration. The synergy of these techniques, coupled with computational modeling, empowers researchers to confidently characterize complex chiral molecules.
References
- Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. (n.d.). National Institutes of Health.
- A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds. (n.d.). BenchChem.
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega.
- (S)-tert-Butyl (2-oxo-1-phenylethyl)carbamate. (n.d.). BLDpharm.
- Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. (2025, August 9). ResearchGate.
- Theory of Vibrational Circular Dichroism. (n.d.). JASCO Inc.
- Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size. (n.d.). ACS Publications.
- Can any one explain how to determine diastereomeric ratio from NMR spectra?. (2014, December 13). ResearchGate.
- Vibrational circular dichroism. (n.d.). Wikipedia.
- Can NMR be used to separate enantiomers or diastereomers?. (2022, April 19). Reddit.
- Electronic Circular Dichroism. (n.d.). Encyclopedia.pub.
- Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. (n.d.). National Institutes of Health.
- Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. (2022, February 14). The Journal of Chemical Physics.
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe.
- Electronic Circular Dichroism. (n.d.). FACCTs.
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (S)-tert-butyl 2-oxo-1-phenylethylcarbamate Derivatives
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug candidate's efficacy and safety. For chiral molecules such as (S)-tert-butyl 2-oxo-1-phenylethylcarbamate and its derivatives, which are valuable building blocks in medicinal chemistry, an accurate assessment of enantiopurity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this class of compounds, grounded in experimental data and practical insights.
The Analytical Challenge: Chirality in N-Boc Protected α-Amino Ketones
This compound possesses a stereocenter at the α-carbon to the carbamate nitrogen. The tert-butoxycarbonyl (Boc) protecting group, while crucial for synthetic manipulations, can influence the analytical behavior of the molecule. The presence of the ketone functionality and the phenyl group further adds to the complexity of achieving optimal chiral recognition. The primary challenge lies in creating a diastereomeric interaction, either transiently or permanently, that allows for the differentiation of the two enantiomers by modern analytical instrumentation.
Comparative Analysis of Methodologies
The two most powerful and widely adopted techniques for the determination of enantiomeric excess are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and disadvantages, and the choice of technique is often dictated by factors such as available instrumentation, sample throughput requirements, and the need for method development.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers due to its high resolution and sensitivity.[1] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For N-Boc protected amino acid derivatives and related structures, polysaccharide-based CSPs are particularly effective.[2][3]
Mechanism of Chiral Recognition: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, present a complex chiral environment. Separation is achieved through a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The rigid structure of the carbamate and the aromatic ring of the analyte play a crucial role in these interactions.
Experimental Considerations:
-
Column Selection: The choice of the chiral stationary phase is the most critical parameter. For the target molecules, columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, IC) are excellent starting points.[3]
-
Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), significantly impacts the retention and resolution of the enantiomers. The polarity of the mobile phase influences the strength of the interactions between the analyte and the CSP.[4]
-
Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation, with lower flow rates and temperatures often leading to better resolution at the cost of longer analysis times.
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow.
NMR Spectroscopy
NMR spectroscopy offers a rapid and convenient method for determining enantiomeric excess without the need for physical separation.[5] The principle relies on converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[6] This can be achieved through the use of chiral derivatizing agents or chiral solvating agents.
2.2.1. Chiral Derivatizing Agents (CDAs)
This approach involves the covalent reaction of the analyte with a chiral derivatizing agent to form a mixture of diastereomers.[7] For molecules with a carbamate group, the derivatization typically targets another functional group. In the case of this compound, derivatization of the ketone is not straightforward. A more viable strategy, if the synthetic route allows, is to analyze a precursor with a reactive handle, such as an alcohol, which can be readily derivatized with agents like Mosher's acid chloride.[6]
2.2.2. Chiral Solvating Agents (CSAs)
Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8] This results in the splitting of NMR signals for the two enantiomers, allowing for their quantification. This method is non-destructive and requires minimal sample preparation.
Experimental Considerations for NMR:
-
Choice of Reagent: The selection of the appropriate CDA or CSA is crucial and often empirical. For carbamates, chiral lanthanide shift reagents or chiral acids can be effective CSAs.
-
Solvent: The choice of solvent can significantly influence the degree of signal separation. Deuterated chloroform (CDCl₃) is a common choice.
-
Concentration: The relative concentrations of the analyte and the chiral agent need to be optimized to achieve baseline resolution of the diastereomeric signals.
Performance Comparison: HPLC vs. NMR
| Feature | Chiral HPLC | NMR with Chiral Reagents |
| Principle | Physical separation of enantiomers | Formation of diastereomers (covalent or non-covalent) |
| Resolution | Excellent (often baseline) | Variable, depends on reagent and conditions |
| Sensitivity | High (µg/mL to ng/mL) | Lower (mg/mL) |
| Sample Throughput | Moderate (minutes per sample) | High (minutes per sample) |
| Method Development | Can be time-consuming | Generally faster |
| Sample Consumption | Low | Higher |
| Non-destructive | Yes | Yes (with CSAs), No (with CDAs) |
| Instrumentation | Requires dedicated HPLC with chiral columns | Standard NMR spectrometer |
Detailed Experimental Protocols
Protocol for Chiral HPLC Analysis
-
Preparation of Racemic Standard: Synthesize or procure a racemic mixture of tert-butyl 2-oxo-1-phenylethylcarbamate. Prepare a stock solution in the mobile phase at a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chosen chiral column (e.g., Chiralpak IC) with the mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Injection and Analysis: Inject 10 µL of the racemic standard and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Method Optimization: If separation is not optimal, systematically vary the ratio of the mobile phase components (e.g., 95:5, 85:15 Hexane:Isopropanol) and observe the effect on retention time and resolution.
-
Sample Analysis: Once a satisfactory separation is achieved, inject the (S)-enantiomer sample under the optimized conditions.
-
Calculation of Enantiomeric Excess: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Protocol for NMR Analysis using a Chiral Solvating Agent
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquisition of Initial Spectrum: Acquire a ¹H NMR spectrum of the sample to serve as a baseline.
-
Addition of Chiral Solvating Agent: Add a small amount (e.g., 0.2 equivalents) of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol) to the NMR tube.
-
Acquisition of Diastereomeric Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. Look for splitting of characteristic signals (e.g., the methine proton alpha to the nitrogen).
-
Optimization: If signal separation is insufficient, incrementally add more of the chiral solvating agent and re-acquire the spectrum until optimal resolution is achieved.
-
Calculation of Enantiomeric Excess: Integrate the signals corresponding to the two diastereomeric complexes. Calculate the enantiomeric excess based on the integral values.
Conclusion and Recommendations
For the routine and high-sensitivity determination of the enantiomeric excess of this compound derivatives, Chiral HPLC is the recommended technique . Its superior resolution and sensitivity provide a high degree of confidence in the analytical results. While the initial method development may be more involved, the robustness and reliability of a validated HPLC method are invaluable in a drug development setting.
NMR spectroscopy with chiral solvating agents serves as an excellent orthogonal and rapid screening tool . It is particularly useful for in-process controls where a quick assessment of enantiopurity is required. However, for final product release and regulatory submissions, the quantitative accuracy of Chiral HPLC is generally preferred.
The choice of the most appropriate method will ultimately depend on the specific requirements of the project, including the desired level of accuracy, sample throughput, and available resources. A comprehensive understanding of the principles and practical considerations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the chiral integrity of their valuable synthetic intermediates.
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Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes | Organic Letters - ACS Publications. (2026, January 19). ACS Publications. [Link]
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Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - MDPI. (n.d.). MDPI. [Link]
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Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH. (2022, July 4). National Center for Biotechnology Information. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.). ACS Publications. [Link]
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NMR determination of enantiomeric excess - ResearchGate. (2025, August 7). ResearchGate. [Link]
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Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. (n.d.). Acta Naturae. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). ACS Publications. [Link]
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Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
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Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (n.d.). National Institutes of Health. [Link]
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Enantioselective Recognition of Ammonium Carbamates in a Chiral Metal–Organic Framework. (2017, October 9). ACS Publications. [Link]
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(PDF) Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems - ResearchGate. (2025, August 7). ResearchGate. [Link]
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Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. [Link]
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Chiral derivatizing agent - Wikipedia. (n.d.). Wikipedia. [Link]
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New methods for the enantiomeric excess determination using NMR - the University of Groningen research portal. (n.d.). University of Groningen. [Link]
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Table of Functional Group Priorities for Nomenclature - Master Organic Chemistry. (2011, February 14). Master Organic Chemistry. [Link]
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Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]
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5.10: Enantiomeric Excess - Chemistry LibreTexts. (2014, August 29). Chemistry LibreTexts. [Link]
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Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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A Cost-Benefit Analysis of (S)-tert-Butyl 2-Oxo-1-Phenylethylcarbamate in Asymmetric Synthesis: A Comparative Guide for Researchers
In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, the selection of an appropriate starting material is a critical decision that balances stereochemical control, synthetic efficiency, and economic viability. This guide provides a comprehensive cost-benefit analysis of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate, a versatile chiral α-amino aldehyde equivalent, and compares its utility with the widely established alternative, Garner's aldehyde.
This compound, derived from (S)-phenylglycine, offers a valuable platform for the synthesis of a variety of chiral amino alcohols and other complex nitrogen-containing molecules. Its Boc-protection provides stability and facilitates straightforward deprotection under acidic conditions. This guide will delve into the synthetic pathways to this reagent, its applications, and a direct comparison with Garner's aldehyde, a cornerstone in asymmetric synthesis derived from serine.
Executive Summary: A Tale of Two Chiral Aldehydes
The choice between this compound and Garner's aldehyde hinges on a careful consideration of starting material cost, synthetic route efficiency, and the specific structural requirements of the target molecule. While Garner's aldehyde benefits from a long-standing presence in the field with multiple optimized synthetic routes, the synthesis of this compound from the readily available and often more economical (S)-phenylglycine presents a compelling alternative. This guide will demonstrate that for applications requiring a phenyl group at the stereocenter, the use of this compound can offer a more direct and potentially more cost-effective synthetic strategy.
Synthetic Pathways: A Comparative Overview
The economic and practical viability of a chiral building block is intrinsically linked to the efficiency and cost of its synthesis. Here, we compare the most effective routes to both this compound and Garner's aldehyde.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing from the chiral amino acid (S)-phenylglycine:
-
N-Boc Protection and Reduction: (S)-Phenylglycine is first converted to the corresponding N-Boc protected amino alcohol, (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate. A highly efficient, one-pot procedure for this transformation involves the reduction of the carboxylic acid with sodium borohydride and iodine, followed by in-situ protection of the amino group with di-tert-butyl dicarbonate (Boc₂O). This method has been reported to yield the N-Boc protected amino alcohol in excellent yields, up to 94%.[1]
-
Oxidation to the Aldehyde: The resulting primary alcohol is then oxidized to the desired aldehyde. Several mild oxidation methods are suitable for this transformation to avoid over-oxidation to the carboxylic acid and to preserve the chiral integrity of the adjacent stereocenter. Commonly employed methods include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride and DMSO), Dess-Martin periodinane (DMP) oxidation, or Parikh-Doering oxidation (using a sulfur trioxide pyridine complex). These methods are known for their high efficiency and compatibility with a wide range of functional groups.[2]
Synthesis of Garner's Aldehyde
Garner's aldehyde, or tert-butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is typically synthesized from either D- or L-serine. Several synthetic protocols have been developed over the years with varying efficiencies.[3][4] A highly efficient, four-step synthesis of (R)-Garner's aldehyde from D-serine has been reported with an overall yield of 88%.[5]
The general synthetic strategy involves:
-
Esterification of the carboxylic acid of serine.
-
N-Boc protection of the amino group.
-
Acetonide formation to protect the amino and hydroxyl groups as a cyclic oxazolidine.
-
Reduction of the ester to the aldehyde, typically using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[4]
Cost-Benefit Analysis: A Head-to-Head Comparison
To provide a practical comparison, we will analyze the synthesis of a common structural motif, a chiral β-amino alcohol, starting from both this compound and Garner's aldehyde.
| Feature | This compound | Garner's Aldehyde |
| Starting Material | (S)-Phenylglycine | D- or L-Serine |
| Starting Material Cost | Generally lower than serine.[6] | Higher than phenylglycine.[7][8][9][10][11] |
| Synthetic Steps (to aldehyde) | 2 steps | 3-4 steps[5] |
| Overall Yield (to aldehyde) | High (potentially >85% over 2 steps) | High (up to 88% over 4 steps)[5] |
| Key Reagents | NaBH₄, I₂, Boc₂O, Oxidizing agent (e.g., oxalyl chloride, DMP) | Acyl chloride, Boc₂O, 2,2-dimethoxypropane, DIBAL-H |
| Scalability | High-yielding, large-scale protocols are available for the first step.[1] | Well-established for large-scale synthesis. |
| Structural Features | Introduces a phenyl group at the stereocenter. | Introduces a hydroxymethyl equivalent at the stereocenter. |
| Versatility | Excellent for synthesizing chiral amino alcohols with an aryl substituent at the carbinol center. | Highly versatile for a wide range of nucleophilic additions and subsequent transformations.[3] |
Causality Behind Experimental Choices:
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under a variety of reaction conditions and its facile removal with mild acid, which minimizes the risk of racemization of the final product.
-
Oxidation Method: The choice of a mild oxidation method for converting the N-Boc-(S)-phenylglycinol to the aldehyde is critical. Harsh oxidizing agents could lead to over-oxidation to the carboxylic acid or epimerization of the sensitive α-chiral center. Swern and Dess-Martin oxidations are preferred as they are known to be highly efficient and selective for this type of transformation at low temperatures.[2]
-
Reduction of Garner's Aldehyde Precursor: The use of DIBAL-H at low temperatures (-78 °C) is crucial for the selective reduction of the ester in the Garner's aldehyde synthesis to the aldehyde without over-reduction to the alcohol.[4]
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate[1]
Materials:
-
(S)-Phenylglycine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium borohydride (2.4 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of iodine (1.0 equiv.) in anhydrous THF is added dropwise.
-
(S)-Phenylglycine (1.0 equiv.) is then added portion-wise to the reaction mixture.
-
The reaction is heated to reflux for 18 hours.
-
After cooling to 0 °C, the reaction is quenched by the slow addition of methanol.
-
Triethylamine (1.05 equiv.) and di-tert-butyl dicarbonate (1.01 equiv.) are added, and the mixture is stirred at room temperature for 3 hours.
-
The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the crude product, which can be purified by recrystallization or column chromatography to yield (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate as a white solid (reported yield up to 94%).[1]
Protocol 2: Oxidation of (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate to the Aldehyde (Swern Oxidation)
Materials:
-
(S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of anhydrous DMSO (3.0 equiv.) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (1.0 equiv.) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine or DIPEA (5.0 equiv.) is added, and the reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the layers are separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification due to its sensitivity.
Application in Synthesis: A Case Study in Chiral Amino Alcohol Production
Both this compound and Garner's aldehyde are excellent precursors for the synthesis of chiral β-amino alcohols via nucleophilic addition to the aldehyde carbonyl.
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A Comparative Guide to Amine Protection Strategies in α-Amino Ketone Synthesis: The Case for Boc in Preparing (S)-tert-butyl 2-oxo-1-phenylethylcarbamate
Introduction: The Synthetic Value of Chiral α-Amino Ketones
Chiral α-amino ketones are pivotal intermediates in modern organic synthesis. Their unique bifunctional structure serves as a versatile scaffold for constructing a wide array of nitrogen-containing heterocycles, chiral 1,2-amino alcohols, and complex natural products.[1][2] (S)-tert-butyl 2-oxo-1-phenylethylcarbamate, a derivative of the natural amino acid L-phenylalanine, is a valuable building block in pharmaceutical development, particularly in the synthesis of protease inhibitors and other peptidomimetic therapeutics.
The synthesis of such molecules from their parent amino acids presents a fundamental challenge: how to selectively transform the carboxylic acid moiety into a ketone without interference from the highly nucleophilic α-amino group. This guide provides an in-depth analysis of the strategic advantages of using the tert-Butoxycarbonyl (Boc) protecting group for this transformation, offering a comparative perspective against other common amine protection strategies like Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc). We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to support our analysis.
The Imperative of Amine Protection
Direct conversion of an unprotected amino acid's carboxyl group is fraught with complications. The free amine can engage in intermolecular side reactions, leading to the formation of amides (peptides), or intramolecular reactions, resulting in cyclization. Therefore, temporarily masking the amine's reactivity with a protecting group is essential for a successful and high-yielding synthesis.[3] An ideal protecting group must satisfy three core criteria:
-
Ease of Installation: It should be introduced efficiently under mild conditions that do not compromise the stereochemical integrity of the chiral center.
-
Stability: It must remain inert during the subsequent transformations of other functional groups.
-
Selective Removal: It must be cleaved under conditions that leave the rest of the molecule, including other potential protecting groups, intact.
The concept of "orthogonality," where different protecting groups on the same molecule can be removed under distinct, non-interfering conditions, is a cornerstone of modern multi-step synthesis.[4]
The Boc Group: A Strategic Choice for α-Amino Ketone Synthesis
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group that has become a workhorse in organic synthesis.[5] Its utility in the synthesis of this compound stems from a unique combination of stability and controlled lability.
Key Advantages of Boc Protection
-
Robust Stability: The Boc group is exceptionally stable in a wide range of non-acidic environments. It is resistant to most nucleophiles and bases, which is a critical advantage for synthetic routes that may involve organometallic reagents or basic reaction conditions.[6][7]
-
Orthogonality: Boc protection is orthogonal to the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group.[4][6] This allows for complex synthetic designs where multiple functional groups require independent protection and deprotection sequences.
-
Clean Deprotection: The acid-catalyzed removal of the Boc group proceeds through a mechanism that generates benign and volatile byproducts.[8] Treatment with a strong acid like trifluoroacetic acid (TFA) protonates the carbonyl oxygen, leading to the elimination of the stable tert-butyl cation, which subsequently forms isobutylene gas. The resulting carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[8]
-
Favorable Economics: From a process development perspective, Boc-protected amino acids are often more cost-effective than their Fmoc-protected counterparts, a significant consideration for large-scale synthesis.[]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis: Boc vs. Cbz and Fmoc
To fully appreciate the advantages of the Boc group, it is essential to compare it with other prevalent amine protecting groups.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[4][5] | Catalytic Hydrogenolysis (H₂/Pd-C)[4][10] | Base (e.g., 20% Piperidine in DMF)[4][] |
| Stability | Stable to base, nucleophiles, and hydrogenolysis. | Stable to acid and mild base. Labile to hydrogenolysis. | Stable to acid and hydrogenolysis. Labile to base. |
| Key Advantage | High stability to many reagents; volatile byproducts. | Orthogonal to acid/base labile groups; stable in acidic conditions. | Very mild deprotection; orthogonal to acid/hydrogenolysis. |
| Potential Drawback | Requires strong acid for removal, which may affect other acid-sensitive groups. | Incompatible with reducible groups (e.g., alkynes, C=C bonds, some sulfur compounds). Catalyst can be poisoned. | Deprotection with amine bases can cause side reactions (e.g., aspartimide formation). |
| Suitability for Target Synthesis | Excellent. The required synthetic steps (e.g., Weinreb amide formation, Grignard reaction) are compatible with the Boc group's stability. | Good, but with limitations. Hydrogenolysis is a clean deprotection method, but less ideal if other reducible groups are present in a more complex substrate. | Less suitable. While orthogonal, the basic deprotection of Fmoc is not as compatible with the typical electrophilic activation of the carboxylic acid needed for ketone synthesis. |
Synthetic Workflow: From L-Phenylalanine to the Target α-Amino Ketone
The synthesis of this compound is efficiently achieved in a three-step sequence starting from L-phenylalanine, leveraging the strengths of the Boc protecting group.
Caption: Boc-protected synthesis of the target α-amino ketone.
This route is highly effective because the Boc group remains completely stable during the conversion of the carboxylic acid to the Weinreb amide and the subsequent nucleophilic addition of the Grignard reagent. The Weinreb amide is a particularly useful intermediate as it forms a stable tetrahedral intermediate with the organometallic reagent, preventing over-addition to form a tertiary alcohol, a common side reaction when using other activated carboxyl species.[1]
Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps and expected outcomes.
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine
-
Rationale: This step introduces the Boc protecting group onto the α-amino group of L-phenylalanine. The reaction is typically carried out in a mixed solvent system with a mild base to deprotonate the amino group, facilitating its nucleophilic attack on di-tert-butyl dicarbonate ((Boc)₂O).[11]
-
Methodology:
-
To a stirred mixture of L-phenylalanine (16.51 g, 0.1 mol) in 60 mL of water and 60 mL of dioxane, add triethylamine (21 mL, 0.15 mol).
-
To the resulting clear solution, add di-tert-butyl dicarbonate (24.0 g, 0.11 mol).
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the solution with 150 mL of water and extract with ethyl ether (4 x 200 mL) to remove unreacted (Boc)₂O and other non-polar impurities.[11]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 2.5 N HCl. An oily product should precipitate.
-
Extract the product with methylene chloride (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
To the resulting thick oil, add hexane to induce crystallization. Collect the white solid by filtration and dry under vacuum.
-
Expected Yield: ~90-95%.
-
Expected Purity: >99% (by NMR and titration).
-
Protocol 2: Synthesis of this compound via Weinreb Amide
-
Rationale: This two-part protocol first converts the Boc-protected amino acid into a Weinreb amide, an excellent electrophile for controlled ketone synthesis. The amide is then reacted with phenylmagnesium bromide to yield the target α-amino ketone.[1]
-
Part A: Weinreb Amide Formation
-
Dissolve N-Boc-L-phenylalanine (13.26 g, 0.05 mol) in 150 mL of anhydrous dichloromethane (DCM) in a flask under an argon atmosphere.
-
Add N,O-dimethylhydroxylamine hydrochloride (5.36 g, 0.055 mol) and N-methylmorpholine (6.6 mL, 0.06 mol). Stir until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (10.54 g, 0.055 mol) in 50 mL of anhydrous DCM.
-
Add the EDCI solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-L-phenylalanine Weinreb amide as a crude oil, which can be used directly in the next step.
-
-
Part B: Ketone Formation
-
Dissolve the crude Weinreb amide from the previous step in 150 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.
-
Slowly add a 1.0 M solution of phenylmagnesium bromide (PhMgBr) in THF (60 mL, 0.06 mol) via a syringe pump over 1 hour.
-
Stir the reaction at 0 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.
-
Expected Yield: ~75-85% over two steps.
-
Conclusion
For the synthesis of this compound, the tert-Butoxycarbonyl (Boc) protecting group offers a superior strategic advantage. Its robust stability to a wide range of reagents, combined with its clean, acid-labile removal, makes it highly compatible with reliable synthetic routes such as the Weinreb amide pathway. While Cbz and Fmoc groups provide essential orthogonality for different synthetic challenges, the specific requirements of converting an amino acid to an α-amino ketone are optimally met by the chemical properties of the Boc group. This data-driven and protocol-supported analysis confirms that the selection of Boc protection is a deliberate, experience-backed choice that ensures high yield, high purity, and operational efficiency in the synthesis of this valuable pharmaceutical intermediate.
References
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link][4]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][6]
-
National Institutes of Health (NIH). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link][12]
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ACS Publications. (2002). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters. [Link][1]
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Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link][11]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link][13]
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Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link][14]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link][5]
-
Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. [15]
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. [Link][7]
-
ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link][16]
-
ResearchGate. A simple preparation of ketones. N-protected alpha-amino ketones from alpha-amino acids | Request PDF. [Link][17]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link][2]
-
Springer Link. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link][18]
-
ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link][19]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link][10]
-
ACS Omega. (2023). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. [Link][20]
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A Comparative Guide to the Synthetic Routes of N-Boc-(S)-phenylglycinol for Researchers and Drug Development Professionals
N-Boc-(S)-phenylglycinol is a chiral building block of significant importance in the pharmaceutical industry, serving as a crucial intermediate in the synthesis of a wide array of therapeutic agents, including antiviral drugs and enzyme inhibitors. The stereochemical purity and efficient production of this compound are paramount. This guide provides an in-depth comparison of common synthetic routes to N-Boc-(S)-phenylglycinol, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of N-Boc-(S)-phenylglycinol primarily involves two key transformations: the generation of the chiral amino alcohol core and the protection of the amine functionality with a tert-butyloxycarbonyl (Boc) group. The choice of synthetic route is often a trade-off between factors such as stereoselectivity, yield, cost of reagents, and operational simplicity. This guide will compare three distinct and widely applicable strategies:
-
Route 1: Chemical Reduction of (S)-Phenylglycine. This classical approach utilizes a commercially available chiral amino acid as the starting material.
-
Route 2: Chemoenzymatic Synthesis via Biocatalysis. This modern approach leverages the high selectivity of enzymes for the key stereoselective step.
-
Route 3: Asymmetric Reduction of a Prochiral Ketone. This strategy constructs the chiral center through a catalytic asymmetric reaction.
Route 1: Chemical Reduction of (S)-Phenylglycine followed by N-Boc Protection
This well-established route commences with the reduction of the carboxylic acid moiety of (S)-phenylglycine to a primary alcohol. The resulting (S)-phenylglycinol is then protected with a Boc group.
Causality Behind Experimental Choices
The selection of the reducing agent is critical in this route. While several hydridic reducing agents can effect the transformation of a carboxylic acid to an alcohol, lithium aluminum hydride (LiAlH4) is a common choice due to its high reactivity. However, its pyrophoric nature and sensitivity to moisture necessitate stringent anhydrous reaction conditions. An alternative and often safer method involves the use of sodium borohydride in combination with iodine (NaBH4/I2), which generates diborane in situ as the active reducing species. This system is particularly effective for the reduction of amino acids.
The subsequent N-Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The base, often triethylamine (TEA), serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc2O. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]
Experimental Protocols
Step 1a: Reduction of (S)-Phenylglycine with Lithium Aluminum Hydride
A suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). (S)-Phenylglycine is added portion-wise to the stirred suspension at 0 °C. Following the addition, the reaction mixture is allowed to warm to room temperature and then refluxed overnight to ensure complete reduction. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield (S)-phenylglycinol. A reported yield for the reduction of phenylglycine to phenylglycinol using this method is 76%.[2]
Step 1b: Reduction of (S)-Phenylglycine with Sodium Borohydride and Iodine
To a stirred suspension of sodium borohydride (NaBH4) in anhydrous THF under an inert atmosphere, (S)-phenylglycine is added. The mixture is cooled to 0 °C, and a solution of iodine (I2) in anhydrous THF is added dropwise. The reaction is then stirred at room temperature for a few hours before being heated to reflux overnight. After cooling, the reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is treated with an aqueous potassium hydroxide solution and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is then purified by recrystallization from a suitable solvent like toluene to afford (S)-phenylglycinol. A reported yield for the reduction of phenylglycine using this method is 52%.[3]
Step 2: N-Boc Protection of (S)-Phenylglycinol
(S)-Phenylglycinol is dissolved in THF and cooled in an ice-water bath. Triethylamine (TEA) is added, followed by a solution of di-tert-butyl dicarbonate (Boc2O) in THF. The reaction mixture is stirred at room temperature for a couple of hours. The solvent is then partially removed under reduced pressure, and a non-polar solvent such as hexanes is added to induce crystallization. The solid product, N-Boc-(S)-phenylglycinol, is collected by filtration and washed with hexanes. This straightforward procedure typically affords the product in high purity and yield, often around 99%.
Workflow Diagram
Caption: Workflow for the chemical reduction of (S)-phenylglycine followed by N-Boc protection.
Route 2: Chemoenzymatic Synthesis via Biocatalytic Production of (S)-Phenylglycinol
This route employs a biocatalytic cascade to produce (S)-phenylglycinol from a readily available and renewable starting material, L-phenylalanine. The resulting amino alcohol is then chemically protected with a Boc group.
Causality Behind Experimental Choices
The cornerstone of this route is the use of a multi-enzyme system engineered in a microbial host, such as Escherichia coli. This biocatalytic cascade offers exceptional stereoselectivity, often exceeding 99% enantiomeric excess (ee), under mild reaction conditions (ambient temperature and physiological pH). The enzymatic pathway typically involves a series of transformations, including deamination, decarboxylation, epoxidation, hydrolysis, oxidation, and a final transamination step to furnish the desired (S)-phenylglycinol.[4] The high specificity of the enzymes minimizes the formation of byproducts, often simplifying the purification process. The subsequent N-Boc protection follows the same well-established chemical principles as in Route 1.
Experimental Protocol
Step 1: Biocatalytic Synthesis of (S)-Phenylglycinol
A buffered aqueous solution containing L-phenylalanine is prepared. To this solution are added the engineered E. coli cells expressing the multi-enzyme cascade, along with necessary co-factors and reagents such as glucose and an amine donor for the final transamination step. The reaction mixture is incubated at a controlled temperature (e.g., 25 °C) with agitation for a specified period (e.g., 12 hours). Upon completion, the reaction mixture is basified, and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried and concentrated. The crude (S)-phenylglycinol is then purified by column chromatography. A preparative scale biotransformation has been reported to yield (S)-phenylglycinol in 71.0% with an enantiomeric excess greater than 99%.[4]
Step 2: N-Boc Protection of (S)-Phenylglycinol
The protocol for the N-Boc protection is identical to that described in Route 1, Step 2, and is expected to proceed with a similarly high yield of around 99%.
Workflow Diagram
Caption: Chemoenzymatic synthesis of N-Boc-(S)-phenylglycinol via a biocatalytic cascade.
Route 3: Asymmetric Reduction of a Prochiral Ketone
This approach involves the enantioselective reduction of a prochiral ketone, such as N-Boc-2-aminoacetophenone, using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this strategy.[5]
Causality Behind Experimental Choices
The success of this route hinges on the choice of the chiral catalyst and the reducing agent. The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane reducing agent (e.g., borane-THF or borane-dimethyl sulfide complex). This coordination enhances the Lewis acidity of the boron in the catalyst and activates the borane as a hydride donor. The chiral environment of the catalyst then directs the hydride delivery to one of the enantiotopic faces of the ketone carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.[6] The predictability and high enantioselectivity of the CBS reduction make it a powerful tool in asymmetric synthesis.[6]
Experimental Protocol
Representative Procedure for CBS Reduction
To a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine for the synthesis of the (S)-alcohol) in anhydrous THF at a low temperature (e.g., -20 °C to 0 °C) under an inert atmosphere, a solution of borane-dimethyl sulfide complex is added. A solution of the prochiral ketone, N-Boc-2-aminoacetophenone, in anhydrous THF is then added dropwise. The reaction is stirred at this temperature until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of methanol. The solvent is evaporated, and the residue is worked up by partitioning between an organic solvent and an aqueous acid solution. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield N-Boc-(S)-phenylglycinol. While a specific yield for this exact transformation was not found in the initial literature survey, CBS reductions of similar ketones are known to proceed with high yields and excellent enantioselectivities, often exceeding 95% ee.[6]
Workflow Diagram
Caption: Asymmetric synthesis of N-Boc-(S)-phenylglycinol via the reduction of a prochiral ketone.
Comparison of Synthetic Routes
| Feature | Route 1: Chemical Reduction | Route 2: Chemoenzymatic Synthesis | Route 3: Asymmetric Reduction |
| Starting Material | (S)-Phenylglycine | L-Phenylalanine | N-Boc-2-aminoacetophenone |
| Overall Yield | ~51-75% | ~70% | Potentially high (typically >80%) |
| Stereocontrol | Relies on chiral pool starting material | Excellent (>99% ee) | Excellent (often >95% ee) |
| Key Reagents | LiAlH4 or NaBH4/I2, Boc2O | Engineered enzymes, Boc2O | Chiral catalyst (e.g., CBS), Borane, Boc2O |
| Reaction Conditions | Anhydrous, reflux | Mild, aqueous, ambient temp. | Anhydrous, low temperature |
| Advantages | Utilizes readily available starting material, well-established methods. | High enantioselectivity, sustainable (uses renewable starting material and enzymes), mild conditions. | High enantioselectivity, catalytic in the chiral source, predictable stereochemistry. |
| Disadvantages | Use of hazardous reagents (LiAlH4), potentially lower yield with NaBH4/I2. | Requires specialized biocatalysts, may require optimization of biological conditions. | Requires a specific prochiral ketone precursor, catalyst can be expensive. |
Conclusion
The choice of the optimal synthetic route to N-Boc-(S)-phenylglycinol depends on the specific requirements of the project, including scale, cost, available expertise, and desired level of stereopurity.
-
Route 1 offers a traditional and reliable approach, particularly if (S)-phenylglycine is readily available and the handling of pyrophoric reagents is not a concern.
-
Route 2 represents a green and highly stereoselective alternative, ideal for large-scale production where sustainability and enantiopurity are paramount.
-
Route 3 is a powerful method for achieving high enantioselectivity through catalysis, although it requires the synthesis of a specific prochiral ketone precursor.
By carefully considering the advantages and disadvantages of each route, researchers and drug development professionals can make an informed decision to efficiently and effectively synthesize this valuable chiral building block.
References
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Gao, C., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Frontiers in Bioengineering and Biotechnology, 9, 738591. [Link]
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Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). Ammonia-borane reduces acids to alcohols at room temperature in the presence of catalytic TiCl4. Organic Letters, 24(46), 8481–8486. [Link]
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Kim, Y. G., et al. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 358-371. [Link]
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Kapfhammer, J., & Eck, R. (1934). d- and l-Arginine. In Organic Syntheses (Vol. 14, p. 8). American Cancer Society. [Link]
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Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]
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Reddit. (2022). Reduction of (S)-Phenylalanine. r/Chempros. [Link]
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Basak, S., & Melen, R. L. (2021). Electron deficient borane-mediated hydride abstraction in amines: stoichiometric and catalytic processes. Chemical Society Reviews, 50(5), 3126–3163. [Link]
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Yang, Z. H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051. [Link]
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Heydari, A., et al. (2007). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Iranian Chemical Society, 4(4), 467-472. [Link]
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de la Cruz, P., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]
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NROChemistry. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
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Romero-Revilla, D., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4165–4174. [Link]
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Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4), 448-467. [Link]
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The Royal Society of Chemistry. (2013). A highly efficient, rapid one-pot synthesis of some new heteroarylpyrano[2,3-c]pyrazoles in ionic liquid under microwave-irradiation. RSC Advances. [Link]
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ResearchGate. (2008). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. [Link]
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Resonance. (2023). Name Reactions and Catalysts Developed by Indian Chemists. Resonance, 28(9), 1309-1358. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
